2-Amino-1,2-diphenylethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903251 | |
| Record name | NoName_3883 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |
| Record name | 2-Amino-1,2-diphenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-amino-1,2-diphenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC409502 | |
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| Record name | 2-Amino-1,2-diphenylethanol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block and versatile tool in modern organic and medicinal chemistry. Its rigid diphenyl structure and defined stereochemistry make it an invaluable asset for asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications in research and development.
Core Physicochemical and Spectroscopic Properties
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 23190-16-1[2][3] |
| Molecular Formula | C₁₄H₁₅NO[1] |
| Molecular Weight | 213.28 g/mol [1][3] |
| Appearance | White to pale yellow crystal or powder[1] |
| Melting Point | 141-144 °C[1] |
| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH)[1] |
| pKa | 11.70 ± 0.10 (Predicted) |
| Solubility | Soluble in chloroform, ethanol (B145695), and methanol. |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available, characteristic peaks for aromatic protons and methine protons adjacent to the amino and hydroxyl groups.[4] |
| ¹³C NMR | Spectra available, showing distinct signals for the two phenyl rings and the two stereogenic carbons.[5] |
| IR Spectroscopy | Key absorptions include O-H and N-H stretching bands, as well as C-H and C=C bands from the aromatic rings.[5][6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
Detailed experimental procedures are crucial for the effective application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Below are representative protocols for its synthesis, purification, and analysis.
Protocol 1: Synthesis via Asymmetric Reduction
A common route to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is the stereoselective reduction of a prochiral precursor, such as benzoin (B196080) oxime. While various methods exist, a typical laboratory-scale synthesis can be adapted from procedures for similar amino alcohols.[7][8]
Objective: To synthesize (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from benzoin oxime.
Materials:
-
Benzoin oxime
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (solvent)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve benzoin oxime in methanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude erythro-2-amino-1,2-diphenylethanol.
-
The resulting racemic mixture can then be resolved into its enantiomers using a chiral resolving agent or by preferential crystallization.[8]
Protocol 2: Purification by Recrystallization
Objective: To purify crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
Materials:
-
Crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
-
Recrystallization solvent (e.g., ethanol-water or dichloromethane-hexanes mixture)[9]
-
Heating mantle and condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.
-
If color impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to obtain pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
Objective: To determine the enantiomeric excess (% ee) of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
Materials:
-
Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., cyclofructan-based or polysaccharide-based)
-
Mobile phase solvents (e.g., hexane (B92381), ethanol, acetonitrile (B52724), methanol)
-
Additives (e.g., trifluoroacetic acid, triethylamine)
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with a suitable chiral column.
-
Equilibrate the column with the mobile phase. A common mobile phase for chiral amine separation is a mixture of hexane and ethanol or acetonitrile and methanol, often with acidic and basic additives to improve peak shape.[10]
-
Inject a small volume (e.g., 5 µL) of the sample solution.
-
Run the chromatogram and detect the enantiomers using a UV detector (e.g., at 254 nm).
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Applications in Research and Drug Development
The primary utility of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol stems from its rigid chiral scaffold, making it a powerful tool in asymmetric synthesis.
Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is frequently used to form chiral oxazolidinones, which can then direct stereoselective alkylation or aldol (B89426) reactions.[11]
Below is a diagram illustrating the general workflow of using this compound as a chiral auxiliary.
Precursor to Chiral Ligands and Catalysts
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used to synthesize chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically pure product.
Biological Activity and Drug Discovery
While primarily used as a synthetic tool, the structural motif of 2-amino-1,2-diphenylethanol has been explored for its biological activity.
-
NMDA Receptor Affinity: Derivatives of 1,2-diphenylethylamine (B1359920) have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, an important target in neuroscience.[12] However, specific binding data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol itself is not extensively reported.
-
HDAC3 Inhibitor Scaffolding: More significantly, derivatives of this compound have been used to create potent and selective inhibitors of Histone Deacetylase 3 (HDAC3).[13] HDACs are key epigenetic regulators and are important targets in cancer therapy. The chiral oxazoline (B21484) cap, derived from the amino alcohol, plays a crucial role in the inhibitor's potency and selectivity.[13]
The logical relationship for the development of these HDAC3 inhibitors is shown below.
Safety and Handling
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is considered hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]
-
Storage: Store at room temperature in a dry, well-sealed container.
Conclusion
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block for modern asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its properties and handling is paramount for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR spectrum [chemicalbook.com]
- 5. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) IR2 [m.chemicalbook.com]
- 6. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) 1H NMR [m.chemicalbook.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol, a chiral vicinal amino alcohol, is a valuable building block in asymmetric synthesis. Its utility as a chiral auxiliary and precursor for chiral ligands makes it a crucial component in the development of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this important compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.
Synthetic Strategies Overview
The synthesis of enantiopure (1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be achieved through several strategic approaches:
-
Asymmetric Synthesis from Prochiral Precursors: This involves the stereoselective transformation of an achiral starting material to create the desired chiral centers. Key methods include the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of a suitable alkene.
-
Synthesis from Chiral Precursors: This strategy leverages a starting material that already possesses the desired stereochemistry, which is then elaborated to the final product. A notable example is the synthesis from enantiopure (S)-benzoin.
-
Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 2-amino-1,2-diphenylethanol, followed by separation of the desired (1S,2R) enantiomer from its (1R,2S) counterpart using a chiral resolving agent.
This guide will delve into the practical execution of these strategies, providing detailed methodologies for each.
Synthesis from Enantiopure (S)-Benzoin
A highly effective method for the preparation of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol involves a two-step process starting from enantiomerically pure (S)-benzoin. This approach is advantageous as it directly installs the desired stereochemistry. The key steps involve the formation of an oxime followed by a stereoselective reduction.
Experimental Protocol:
Step 1: Synthesis of (S)-Benzoin Oxime
-
To a solution of (S)-benzoin (1 equivalent) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and sodium acetate (B1210297) (2 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated (S)-benzoin oxime by filtration, wash with water, and dry under vacuum.
Step 2: Stereoselective Reduction of (S)-Benzoin Oxime
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-benzoin oxime (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C and slowly add a solution of a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), or a metal hydride reagent modified with a chiral ligand. A common approach involves catalytic hydrogenation.
-
For catalytic hydrogenation, the oxime is dissolved in a suitable solvent like methanol (B129727) or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature.[1]
-
Stir the reaction at the appropriate temperature (ranging from 0°C to room temperature depending on the reducing agent) until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water or an acidic workup (e.g., 1 M HCl), depending on the reducing agent used.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.
Quantitative Data:
| Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-(-)-Benzoin Oxime | Tritium gas, Pd/C | --INVALID-LINK---(-)-2-amino-1,2-diphenylethanol | - | 92% | [1] |
Note: The referenced synthesis was for the tritiated (1R,2S) enantiomer, but the methodology is applicable for the synthesis of the (1S,2R) enantiomer from (S)-benzoin oxime with appropriate non-radioactive reducing agents.
Resolution of Racemic this compound
The resolution of a racemic mixture of this compound is a widely used and practical method for obtaining the enantiomerically pure compound. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. L-(+)-tartaric acid is a commonly used and effective resolving agent for this purpose.
Experimental Protocol:
-
Dissolve racemic this compound in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the solution of the racemic amine with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts. The salt of (1S,2R)-2-amino-1,2-diphenylethanol with L-(+)-tartaric acid is typically less soluble.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To improve the diastereomeric purity, the collected salt can be recrystallized from the same solvent.
-
To recover the free amine, dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, until the pH is above 10.
-
Extract the liberated (1S,2R)-(+)-2-amino-1,2-diphenylethanol with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
Quantitative Data:
| Racemic Substrate | Resolving Agent | Solvent | Product | Diastereomeric Purity | Reference |
| (±)-2-Amino-1,2-diphenylethanol | L-(+)-Tartaric Acid | Methanol/Ethanol | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | High (after recrystallization) | General Principle[2] |
Sharpless Asymmetric Aminohydroxylation of trans-Stilbene (B89595)
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into chiral vicinal amino alcohols. Applying this methodology to trans-stilbene offers a direct route to protected (1S,2R)-2-amino-1,2-diphenylethanol. The reaction utilizes a catalytic amount of an osmium source and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).
Experimental Protocol:
-
To a stirred mixture of the nitrogen source (e.g., N-bromoacetamide or a chloramine-T salt), the chiral ligand (e.g., (DHQ)₂PHAL), and potassium osmate(VI) dihydrate in a suitable solvent system (often a mixture of t-butanol and water), add trans-stilbene.
-
Stir the reaction mixture vigorously at room temperature for several hours to days, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a reducing agent such as sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which is an N-protected amino alcohol, can be purified by column chromatography.
-
The protecting group can then be removed under appropriate conditions to yield (1S,2R)-(+)-2-amino-1,2-diphenylethanol.
Quantitative Data:
| Alkene | Nitrogen Source | Chiral Ligand | Product (after deprotection) | Yield | Enantiomeric Excess (ee) | Reference |
| trans-Stilbene | N-Bromoacetamide | (DHQ)₂PHAL | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | Moderate to Good | High | General Principle[3][4] |
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of major synthetic routes to (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.
Experimental Workflow: Resolution of Racemic Mixture
Caption: Step-by-step workflow for the resolution of racemic this compound.
Conclusion
This technical guide has outlined the principal and most effective methods for the synthesis of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and desired enantiomeric purity. The synthesis from enantiopure (S)-benzoin offers a direct and stereocontrolled pathway. The resolution of the racemic mixture is a robust and often economically viable option for large-scale production. The Sharpless asymmetric aminohydroxylation represents a more modern and direct approach from a simple alkene, though it may require more specialized reagents. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-1,2-diphenylethanol, focusing on the erythro enantiomers: (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol. These chiral amino alcohols are valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals. This document details their synthesis, resolution, physicochemical properties, and biological activity, with a focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor.
Stereoisomeric Forms
This compound possesses two chiral centers, giving rise to four possible stereoisomers. This guide will focus on the erythro diastereomers, which are enantiomers of each other.
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Quantitative Data Summary
The following tables summarize the key quantitative data for the erythro stereoisomers of this compound.
Table 1: Physicochemical Properties
| Property | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |
| CAS Number | 23190-16-1 | 23364-44-5 |
| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol | 213.28 g/mol |
| Melting Point | 141-144 °C | 142-144 °C |
| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH) | [α]²⁵/D +7.0° (c = 0.6 in ethanol)[1] |
Table 2: Biological Activity - NMDA Receptor Binding Affinity
| Stereoisomer | Kᵢ (μM) for [³H]MK-801 Binding |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 1.5 ± 0.1[2] |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 17 ± 1[2] |
Experimental Protocols
Detailed methodologies for the synthesis of the racemic mixture and the resolution of the enantiomers are provided below.
Synthesis of Racemic erythro-2-Amino-1,2-diphenylethanol
The synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is typically achieved through the catalytic hydrogenation of benzoin (B196080) oxime.[3][4]
Step 1: Synthesis of Benzoin Oxime
-
Dissolve benzoin in ethanol (B145695).
-
Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and sodium hydroxide.
-
Stir the mixture at room temperature for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, benzoin oxime, is isolated by filtration, washed with water, and dried.
Step 2: Catalytic Hydrogenation of Benzoin Oxime
-
In a high-pressure hydrogenation apparatus, dissolve benzoin oxime in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically palladium on charcoal (Pd/C).[4]
-
Pressurize the vessel with hydrogen gas.
-
The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude racemic erythro-2-amino-1,2-diphenylethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic pathway from benzoin to racemic this compound.
Resolution of (±)-erythro-2-Amino-1,2-diphenylethanol
The resolution of the racemic mixture into its individual enantiomers can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as mandelic acid or tartaric acid.[3][5]
Protocol using (-)-Mandelic Acid:
-
Dissolve the racemic erythro-2-amino-1,2-diphenylethanol in a suitable solvent, such as 1-propanol (B7761284) or 1,4-dioxane. The choice of solvent can influence which enantiomer crystallizes first.[5]
-
In a separate flask, dissolve an equimolar amount of (-)-mandelic acid in the same solvent, with gentle heating if necessary.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature.
-
The less soluble diastereomeric salt will precipitate out of the solution. The stereochemistry of the precipitated salt depends on the solvent used.[5]
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
To isolate the free amine, suspend the diastereomeric salt in water and add a base, such as sodium hydroxide, to neutralize the mandelic acid.
-
Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the pure enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar workup. The purity of each enantiomer can be determined by measuring its optical rotation.
Biological Activity and Signaling Pathway
The stereoisomers of this compound have been shown to interact with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[2] The (1R,2S)-(-) enantiomer exhibits a significantly higher binding affinity for the NMDA receptor compared to the (1S,2R)-(+) enantiomer, as indicated by their respective Kᵢ values.[2]
The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca²⁺ ions into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory role of this compound.
References
Absolute configuration of 2-Amino-1,2-diphenylethanol
An In-Depth Technical Guide to the Absolute Configuration of 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amino alcohol with two stereogenic centers, giving rise to four possible stereoisomers. The precise three-dimensional arrangement, or absolute configuration, of these stereoisomers is critical as it dictates their chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailed experimental protocols for the determination of their absolute configuration, and insights into their applications in chemical synthesis and neuroscience.
Stereoisomers of this compound
The four stereoisomers of this compound are comprised of two pairs of enantiomers. The erythro or cis diastereomers are (1S,2R) and (1R,2S), while the threo or trans diastereomers are (1S,2S) and (1R,2R).
Quantitative Data of Stereoisomers
The distinct physical properties of the stereoisomers, such as melting point and specific optical rotation, are crucial for their identification and characterization.
| Stereoisomer | Configuration | CAS Number | Melting Point (°C) | Specific Optical Rotation ([α]D) |
| (+)-erythro | (1S,2R) | 23364-44-5 | 142-144[1] | +7.0° (c=0.6 in EtOH)[1] |
| (-)-erythro | (1R,2S) | 23190-16-1 | 142-144[2][3][4] | -7.0° (c=0.6 in EtOH)[2] |
| (+)-threo | (1R,2R) | Not specified | Not specified | Not specified |
| (-)-threo | (1S,2S) | Not specified | Not specified | Not specified |
Experimental Protocols for Determining Absolute Configuration
The unambiguous determination of the absolute configuration of chiral molecules is a fundamental requirement in stereochemistry and drug development.[5] The primary methods employed for this purpose are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[6][7][8][9]
Detailed Experimental Protocol:
-
Crystal Growth: A single crystal of an enantiomerically pure sample of this compound is grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: The grown crystal is mounted on a diffractometer. X-ray diffraction data is collected, with the choice of radiation wavelength being critical to maximize the anomalous dispersion effect. For organic molecules containing primarily light atoms, copper radiation (Cu Kα) is often preferred.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. During the refinement of the structural model, the Flack parameter is calculated.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Flack parameter. A value close to 0 indicates that the assigned configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.[7] For the racemic cis-2-amino-1,2-diphenylethanol, crystal structure analysis has shown that the (1S,2R) and (1R,2S) enantiomers form distinct helical columnar structures in the crystal lattice.[10]
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6][11] The Mosher method is a classic example of this approach.[12]
Detailed Experimental Protocol:
-
Derivatization: The enantiopure this compound is reacted with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters and amides. This can be performed directly in an NMR tube using polymer-supported coupling agents to simplify the procedure.[13]
-
NMR Spectra Acquisition: ¹H NMR spectra are recorded for both diastereomeric products.
-
Spectral Analysis: The chemical shifts (δ) of protons near the stereocenter are compared between the two diastereomers. The differences in chemical shifts (ΔδRS = δR - δS) are calculated.
-
Configuration Assignment: Based on the established model of the CDA, the signs of the ΔδRS values for substituents around the chiral center are correlated to the absolute configuration of the original amino alcohol.[12]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6][14] It is a sensitive technique for determining absolute configuration, especially when combined with computational methods.[15][16]
Detailed Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable transparent solvent.
-
CD Spectrum Measurement: The CD spectrum of the sample is recorded on a CD spectrometer, typically over a range of UV-Vis wavelengths.
-
Comparison and Assignment: The experimental CD spectrum is compared with the spectra of compounds with known absolute configurations or with theoretically calculated spectra.[14] A match between the experimental and a known or calculated spectrum allows for the assignment of the absolute configuration.[14]
Applications
The stereoisomers of this compound are valuable in both synthetic chemistry and pharmacology.
Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[17] (1S,2R)-2-Amino-1,2-diphenylethanol has been effectively used as a chiral auxiliary in the asymmetric synthesis of β-lactams.[18] It can also be used to prepare chiral selectors for HPLC and as a chiral auxiliary in the synthesis of homopropargylic alcohols.
References
- 1. (1S,2R)-2-Amino-1,2-diphenylethanol CAS#: 23364-44-5 [m.chemicalbook.com]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 3. (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 [chemicalbook.com]
- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. purechemistry.org [purechemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]
- 14. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Spectroscopic Profile of 2-Amino-1,2-diphenylethanol: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 2-Amino-1,2-diphenylethanol, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.35 | m | 10H | Aromatic protons (2 x C₆H₅) |
| 4.85 | d | 1H | CH-OH |
| 4.25 | d | 1H | CH-NH₂ |
| 2.50 | br s | 3H | NH₂ and OH |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 142.8 | Aromatic C |
| 140.5 | Aromatic C |
| 128.4 | Aromatic CH |
| 128.2 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.1 | Aromatic CH |
| 77.5 | CH-OH |
| 60.8 | CH-NH₂ |
Table 2: ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370 - 3280 | Strong, Broad | O-H and N-H stretching |
| 3060 - 3030 | Medium | Aromatic C-H stretching |
| 2920 - 2850 | Medium | Aliphatic C-H stretching |
| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretching |
| 1060 | Strong | C-O stretching |
| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 213 | 5 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [C₇H₇O]⁺ / [C₆H₅CHOH]⁺ |
| 106 | 95 | [C₇H₆O]⁺ / [C₆H₅CO]⁺ |
| 79 | 30 | [C₆H₇]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Table 4: Mass spectrometry data for this compound.[1][2]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker AC-300 or similar 300 or 400 MHz NMR spectrometer was used.[3][4]
-
Sample Preparation : A few milligrams of the this compound sample were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, typically 16-32 scans were accumulated. For ¹³C NMR, a larger number of scans (e.g., 1024) were required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument was utilized.[3][4]
-
Sample Preparation :
-
Data Acquisition : The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum was collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct infusion mass spectrometer was used.
-
Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition : The mass spectrum was recorded over a mass range (e.g., m/z 40-400). The resulting spectrum shows the relative abundance of different fragment ions.
Workflow Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Figure 1: General workflow for the spectroscopic analysis of this compound.**
Figure 2: Logical flow diagram of Nuclear Magnetic Resonance (NMR) spectroscopy.**
References
- 1. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) MS spectrum [chemicalbook.com]
- 2. This compound | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Amino-1,2-diphenylethanol
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and drug development professionals. This document includes key data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Physical Properties
This compound is a chiral amino alcohol that exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by its specific stereoisomeric form. The presence of both amino and hydroxyl functional groups, along with two phenyl rings, dictates its solubility and other physical characteristics.[1][2]
Tabulated Physical Data
The following tables summarize the key physical properties for the common stereoisomers of this compound.
Table 1: General Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [3] |
| Molecular Weight | 213.27 g/mol | [3] |
| Appearance | White to beige crystalline powder | |
| Density (Predicted) | 1.148 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 11.70 ± 0.45 | [4] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
Table 2: Stereoisomer-Specific Properties
| Stereoisomer | CAS Number | Melting Point (°C) | Boiling Point (°C) (Predicted) | Specific Optical Rotation ([α]D) |
| (1S,2R)-(+)-isomer | 23364-44-5 | 142-144 | 374.3 ± 37.0 | +7.0° (c=0.6 in ethanol) |
| (1R,2S)-(-)-isomer | 23190-16-1 | 142-144 | 374.3 ± 37.0 | -7.0° (c=0.6 in ethanol) |
| (S,S)-(-)-isomer | 23190-17-2 | 116-119 | 374.3 ± 37.0 | -124±3° (c=0.87 in ethanol) |
| Racemic cis-isomer | 530-36-9 | 118 | 345 | Not Applicable |
Solubility
The solubility of this compound is a balance between its polar amino and hydroxyl groups, which allow for hydrogen bonding, and its nonpolar phenyl rings.[1][2]
-
Polar Solvents: It is generally soluble in polar protic solvents like methanol (B129727) and ethanol (B145695) due to the formation of hydrogen bonds.[1][2] It is also likely soluble in polar aprotic solvents such as acetone (B3395972) and ethyl acetate.[1]
-
Nonpolar Solvents: Its solubility in nonpolar solvents like hydrocarbons is expected to be low.[2]
-
Aqueous Solvents: While the polar groups contribute to water solubility, the hydrophobic phenyl groups limit it. The solubility in aqueous solutions is also pH-dependent.
Chemical Properties and Reactions
This compound is a versatile molecule due to the presence of its amino and hydroxyl functional groups.[2] It is widely used in organic synthesis, particularly as a chiral auxiliary.
Use as a Chiral Auxiliary
The primary chemical application of enantiomerically pure this compound is as a chiral auxiliary in asymmetric synthesis.[5][6] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][7] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[7] For instance, it can be used in the preparation of chiral ligands for asymmetric catalysis.[6]
Synthesis of Derivatives
The amino and hydroxyl groups can be readily derivatized to form a variety of other compounds. For example, it can be reacted with phosgene (B1210022) or a phosgene equivalent to form oxazolidinones, which are themselves important chiral auxiliaries.[8]
Interaction with NMDA Receptors
As a phenylethanolamine derivative, this compound is of interest for its potential interaction with N-methyl-D-aspartate (NMDA) receptors.[8][9] Phenylethanolamines, such as ifenprodil, are known to act as non-competitive antagonists of NMDA receptors, specifically those containing the GluN2B subunit.[1][10] They are thought to exert their inhibitory effect by enhancing proton inhibition of the receptor, a mechanism that is more pronounced in the acidic conditions associated with excitotoxicity.[1][8]
Experimental Protocols
Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from Benzoin (B196080)
This protocol describes a representative synthesis via the reduction of a benzoin derivative.
Materials:
-
Benzoin
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate
-
Ethanol
-
Palladium on charcoal (Pd/C)
-
Hydrogen gas source
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Oxime Formation: Dissolve benzoin in ethanol, and add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture to form benzoin oxime.
-
Catalytic Hydrogenation: The benzoin oxime is then subjected to catalytic hydrogenation using a palladium on charcoal catalyst under a hydrogen atmosphere. This stereoselective reduction yields the erythro amino alcohol.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[12][13]
Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or methanol are often suitable choices.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.
Spectral Analysis Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[15]
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[6]
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[16]
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile, mass spectrometry-compatible solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid for positive ion mode). The concentration should be in the low µg/mL to ng/mL range.[17]
Data Acquisition:
-
Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a constant, low flow rate (e.g., 5-10 µL/min).[4][17][18]
-
Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to confirm the elemental composition.[17]
Signaling Pathways and Workflows
Proposed NMDA Receptor Signaling Pathway
The following diagram illustrates the proposed mechanism by which phenylethanolamines, including potentially this compound, modulate NMDA receptor activity.
Caption: Proposed modulation of NMDA receptor signaling by this compound.
Experimental Workflow: Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chemconnections.org [chemconnections.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR_En [uanlch.vscht.cz]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Discovery and history of 2-Amino-1,2-diphenylethanol as a chiral auxiliary
An In-depth Technical Guide to 2-Amino-1,2-diphenylethanol as a Chiral Auxiliary
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one enantiomer or diastereomer preferentially over the other. Among the various auxiliaries developed, erythro-2-amino-1,2-diphenylethanol stands out as a highly effective and versatile "artificial" chiral auxiliary.[1] Unlike many auxiliaries derived from the chiral pool of natural products, both enantiomers of this compound can be readily obtained through resolution, making it a valuable tool for accessing either enantiomer of a target molecule.[1]
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of (1R,2S)-(-)- and (1S,2R)-(+)-2-amino-1,2-diphenylethanol as a chiral auxiliary for researchers, scientists, and professionals in drug development.
Discovery and History
The development of this compound as a chiral auxiliary is part of the broader effort in organic chemistry to create synthetic tools that are not dependent on natural sources.[1] The value of such "artificial" auxiliaries lies in their design flexibility and the guaranteed availability of both enantiomers, a feature not always possible with naturally derived compounds.[1] The erythro diastereomer of this compound proved to be an ideal candidate because its racemic mixture can be synthesized efficiently and resolved, providing access to both the (1R,2S) and (1S,2R) forms.[1] Its rigid diphenyl structure provides a well-defined steric environment, which is crucial for inducing high stereoselectivity in chemical transformations.
Synthesis and Resolution
The most common route for synthesizing the erythro diastereomer of this compound starts from benzoin (B196080). The key steps involve the conversion of benzoin to its oxime, followed by stereoselective reduction.
Caption: Synthetic pathway from benzoin to enantiopure this compound.
The catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal typically yields the erythro amino alcohol with a diastereomeric excess of around 80%.[2] Following the synthesis of the racemic mixture, the enantiomers are separated through classical resolution using a chiral resolving agent, such as tartaric acid.
Application as a Chiral Auxiliary
The utility of this compound as a chiral auxiliary is most prominently demonstrated by its conversion into a rigid oxazolidinone structure. This is achieved by reacting the amino alcohol with diethyl carbonate.[1] The resulting oxazolidinone can be attached to a substrate, such as a carboxylic acid, to direct subsequent reactions like alkylations or Staudinger-type cycloadditions with high diastereoselectivity.[1]
Caption: General workflow for using this compound as a chiral auxiliary.
Quantitative Performance Data
The effectiveness of this auxiliary is demonstrated by the high stereoselectivity achieved in various reactions. The rigid conformation of the derived oxazolidinone effectively shields one face of the enolate, leading to excellent control in reactions like alkylations and cycloadditions.
| Reaction Type | Substrate/Reagents | Stereoselectivity | Yield | Reference |
| Staudinger-type Reaction | Chiral glycine (B1666218) derivative + Imines | Excellent cis-selectivity | High | [1] |
| Ketone Reduction Catalyst | Oxazaborolidine from (1R,2S)-ADE | > 99% ee for acetophenone (B1666503) | Not specified | [2] |
| Ketone Reduction Catalyst | Oxazaborolidine from (1R,2S)-ADE | > 96% ee for ω-bromo acetophenone | Not specified | [2] |
| Asymmetric Reduction | Acetophenone with LiAlH₄ modified by the auxiliary | 25% optical yield (at best) | Varied | [3] |
Key Experimental Protocols
Protocol 1: Synthesis of Chiral Glycine Derivative from (1S,2R)-(+)-2-Amino-1,2-diphenylethanol
This protocol is adapted from the synthesis of a chiral glycine derivative used in a Staudinger-type reaction.[1]
-
Formation of the Oxazolidinone:
-
A mixture of (+)-(1S,2R)-2-amino-1,2-diphenylethanol and a catalytic amount of potassium carbonate in diethyl carbonate is refluxed.
-
The reaction is monitored by TLC until completion.
-
The solvent is removed under reduced pressure, and the resulting crude oxazolidinone is purified, typically by recrystallization.
-
-
Alkylation with Ethyl Bromoacetate (B1195939):
-
The purified oxazolidinone is dissolved in a suitable aprotic solvent (e.g., THF).
-
The solution is cooled to 0 °C, and a strong base (e.g., NaH) is added portion-wise to form the sodium salt.
-
Ethyl bromoacetate is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated to yield the glycine ethyl ester derivative.
-
-
Hydrolysis to Carboxylic Acid:
-
The glycine ethyl ester derivative is dissolved in a mixture of THF and water.
-
Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The mixture is acidified with a dilute acid (e.g., 1N HCl), and the desired homochiral carboxylic acid is extracted with an organic solvent.
-
The product is purified by standard methods to be used in subsequent asymmetric reactions.
-
Protocol 2: Catalytic Hydrogenation of Benzoin Oxime
This protocol is based on the general method for reducing α-hydroxy ketoximes to erythro amino alcohols.[2]
-
Preparation:
-
Benzoin oxime (a mixture of E and Z isomers) is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.
-
A catalytic amount of palladium on charcoal (5-10% Pd/C) is added to the solution.
-
-
Hydrogenation:
-
The mixture is placed in a hydrogenation apparatus (e.g., a Parr hydrogenator).
-
The apparatus is purged with hydrogen gas, and the reaction is conducted under a positive pressure of H₂ (e.g., 1-4 atm).
-
The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases.
-
-
Workup and Isolation:
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The diastereomeric excess (erythro:threo ratio) can be determined by ¹H NMR spectroscopy.
-
The crude racemic erythro-2-amino-1,2-diphenylethanol is then purified, typically by recrystallization, before proceeding to optical resolution.
-
Conclusion
Erythro-2-amino-1,2-diphenylethanol is a highly successful and practical chiral auxiliary in asymmetric synthesis. Its artificial origin, the ease of its synthesis and resolution, and its ability to induce high levels of stereoselectivity in a variety of reactions have solidified its place as a valuable tool for chemists. The formation of rigid oxazolidinone derivatives provides a reliable strategy for controlling stereocenters, making it particularly useful in academic research and in the synthesis of complex chiral molecules, including pharmaceutical intermediates.[1][4]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
A Technical Guide to the Enantioselective Synthesis of 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure 2-Amino-1,2-diphenylethanol, a critical chiral auxiliary and building block in modern organic synthesis and pharmaceutical development. This document details established techniques, including asymmetric synthesis, chiral resolution, and biocatalytic methods, presenting them with the clarity and detail required for practical application in a research and development setting.
Introduction
Enantiomerically pure this compound, particularly the (1R,2S) and (1S,2R) diastereomers, are highly valued for their role as chiral auxiliaries and catalysts in a myriad of asymmetric transformations.[1][2] Their utility extends to the synthesis of complex molecules with high stereocontrol, making them indispensable in the production of active pharmaceutical ingredients (APIs). The synthesis of these compounds in their enantiopure forms is, therefore, a topic of significant interest. This guide will explore and compare the most effective strategies for achieving high enantiomeric purity.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor.
-
Chiral Resolution: The separation of a racemic mixture of enantiomers.
-
Biocatalysis: The use of enzymes to perform enantioselective transformations.
Each of these strategies offers distinct advantages and disadvantages in terms of efficiency, scalability, and cost. The following sections will provide a detailed examination of each approach.
Asymmetric Synthesis
Asymmetric synthesis provides an elegant and often highly efficient route to enantiomerically pure compounds by directly forming the desired stereoisomer. Key methods for the asymmetric synthesis of this compound include the enantioselective reduction of a precursor ketone and asymmetric aminohydroxylation.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. The Noyori-type asymmetric transfer hydrogenation, utilizing a chiral ruthenium catalyst, is a well-established method.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Benzoin
This protocol is adapted from the Noyori asymmetric transfer hydrogenation of ketones.
-
Catalyst Preparation: A chiral Ru(II) catalyst, such as RuCl--INVALID-LINK--, is prepared or obtained commercially.
-
Reaction Setup: A reaction vessel is charged with racemic benzoin, the chiral ruthenium catalyst (typically 0.1-1 mol%), and a hydrogen source, commonly a mixture of formic acid and triethylamine (B128534) in an aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: The mixture is stirred at a controlled temperature, often between 25-40°C, for a period of 24-48 hours, or until reaction completion is indicated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched this compound.
Oxazaborolidine-Catalyzed Asymmetric Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane (B79455).
Experimental Protocol: CBS Reduction of 2-Amino-1,2-diphenylethanone
-
Catalyst Generation (in situ): The chiral oxazaborolidine catalyst is typically generated in situ by reacting a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with a borane source (e.g., borane-dimethyl sulfide (B99878) complex, BMS) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Reduction: The substrate, 2-amino-1,2-diphenylethanone, dissolved in THF, is added dropwise to the pre-formed catalyst solution at a low temperature (e.g., -78°C). A stoichiometric amount of borane is then added slowly.
-
Reaction Monitoring and Quenching: The reaction progress is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol (B129727), followed by aqueous acid (e.g., 1 M HCl).
-
Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The resulting crude product is purified by flash chromatography on silica (B1680970) gel to afford the enantiomerically pure this compound.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is a classical and widely used approach for obtaining enantiopure compounds.
Preferential Crystallization
Preferential crystallization is a technique applicable to racemic compounds that form conglomerates (a physical mixture of enantiomerically pure crystals). It relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.
Experimental Protocol: Preferential Crystallization of (±)-erythro-2-Amino-1,2-diphenylethanol [3]
-
Preparation of a Supersaturated Solution: A supersaturated solution of racemic erythro-2-Amino-1,2-diphenylethanol is prepared in a suitable solvent (e.g., ethanol) at a specific temperature.
-
Seeding: The solution is cooled slightly and then seeded with a small amount of pure crystals of the desired enantiomer (e.g., (1R,2S)-2-Amino-1,2-diphenylethanol).
-
Crystallization: The solution is allowed to stand, or is gently agitated, at a controlled temperature to promote the crystallization of the seeded enantiomer. The crystallization process is carefully monitored to prevent the spontaneous crystallization of the other enantiomer.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the crystals is determined by chiral HPLC or by measuring the optical rotation.
-
Resolution of the Other Enantiomer: The mother liquor, which is now enriched in the other enantiomer, can be used to crystallize that enantiomer by seeding with its pure crystals.
Diastereomeric Salt Formation
This classic resolution method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Resolution with a Chiral Acid (e.g., Tartaric Acid Derivative)
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or one of its derivatives, is added to the solution.
-
Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The crystallization process may be optimized by varying the solvent and cooling rate.
-
Isolation of the Diastereomeric Salt: The crystals of the less soluble diastereomeric salt are collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the acid and liberate the free enantiomerically enriched amino alcohol.
-
Extraction and Purification: The free amino alcohol is extracted into an organic solvent, dried, and the solvent is removed to yield the enantiomerically pure product. The enantiomeric excess is confirmed by chiral HPLC or polarimetry. The other enantiomer can be recovered from the mother liquor by a similar process.
Biocatalysis
Biocatalytic methods employ enzymes to carry out enantioselective reactions, offering high selectivity under mild reaction conditions.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase (B570770). This results in the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.
Experimental Protocol: Lipase-Catalyzed Acetylation
-
Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., toluene (B28343) or hexane). An acyl donor, such as vinyl acetate, and a commercially available lipase (e.g., Candida antarctica lipase B, CALB) are added to the solution.
-
Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (typically 30-50°C) with gentle agitation. The progress of the reaction is monitored by chiral HPLC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acetylated product.
-
Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate contains the unreacted enantiomer of this compound and the N-acetylated product of the other enantiomer.
-
Purification: The unreacted amino alcohol and the acetylated product are separated by column chromatography.
-
Hydrolysis of the Acetate (Optional): The enantiomerically enriched N-acetylated product can be hydrolyzed back to the free amino alcohol using acidic or basic conditions to obtain the other enantiomer of this compound.
Quantitative Data Summary
The following tables summarize the typical performance of the described synthetic methods. Note that yields and enantiomeric excess (e.e.) can vary significantly depending on the specific reaction conditions, substrates, and catalysts used.
Table 1: Asymmetric Synthesis of this compound
| Method | Catalyst | Substrate | Yield (%) | e.e. (%) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Benzoin | >95 | >99 |
| CBS Reduction | (S)-Me-CBS | 2-Amino-1,2-diphenylethanone | ~90 | >98 |
Table 2: Chiral Resolution of this compound
| Method | Resolving Agent/Technique | Yield (%) (per enantiomer) | e.e. (%) |
| Preferential Crystallization | Seeding with pure enantiomer | Variable (typically <50 per cycle) | >95 |
| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | ~40-45 | >98 |
Table 3: Biocatalytic Synthesis of this compound
| Method | Biocatalyst | Acyl Donor/Substrate | Yield (%) (per enantiomer) | e.e. (%) |
| Kinetic Resolution | Candida antarctica lipase B (CALB) | Vinyl Acetate | ~45-50 | >99 |
Table 4: Optical Rotation Data
| Enantiomer | Specific Rotation [α]D | Conditions |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | -7.0° to -9.0° | c = 0.6 in ethanol |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | +7.0° to +9.0° | c = 0.6 in ethanol |
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for the three primary synthetic strategies.
Caption: General workflow for asymmetric synthesis.
Caption: General workflow for chiral resolution.
Caption: Workflow for biocatalytic kinetic resolution.
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through a variety of robust and well-documented methods. Asymmetric synthesis, particularly through transfer hydrogenation or CBS reduction, offers direct and highly enantioselective routes. Chiral resolution, via preferential crystallization or diastereomeric salt formation, remains a powerful and practical approach, especially for large-scale production. Biocatalysis, with its mild reaction conditions and high selectivity, presents an increasingly attractive and sustainable alternative.
The choice of synthetic strategy will ultimately depend on factors such as the desired scale of production, the availability of starting materials and catalysts, cost considerations, and the specific stereoisomer required. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to make informed decisions and successfully implement these synthetic methodologies in their work.
References
An In-Depth Technical Guide to the Resolution of Racemic 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methods for the resolution of racemic 2-amino-1,2-diphenylethanol, a critical process for the synthesis of chiral catalysts, resolving agents, and pharmaceutical intermediates. This document details established techniques, including preferential crystallization, diastereomeric salt formation, and chromatographic separation, supported by experimental protocols and quantitative data.
Introduction
This compound is a chiral amino alcohol with significant applications in asymmetric synthesis and pharmaceutical development. Its enantiomers, (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol, are valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as resolving agents for racemic acids.[1][2] The stereochemistry of this compound is crucial for its function, necessitating effective methods to separate the racemic mixture into its constituent enantiomers. This guide explores the primary methodologies for achieving this resolution.
Resolution Methods: A Comparative Overview
The resolution of racemic this compound can be achieved through several techniques, each with distinct advantages and limitations. The choice of method often depends on factors such as scale, desired purity, and available resources. The following table summarizes the key quantitative data associated with the described resolution methods.
| Resolution Method | Resolving Agent/Stationary Phase | Solvent System | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) |
| Preferential Crystallization | Seeding with one enantiomer | Not specified in abstract | Data not available | Data not available | Not applicable |
| Diastereomeric Salt Crystallization | L-(+)-tartaric acid | Acetone | Data not available | >95% (for similar aminonaphthols) | Data not available |
| Chiral High-Performance Liquid Chromatography (HPLC) | Cyclofructan-based CSP | CO2-Methanol (80:20) with TFA/TEA | Not applicable (analytical) | Baseline separation | Not applicable |
| Chiral Supercritical Fluid Chromatography (SFC) | Cyclofructan-based CSP | CO2-Methanol (80:20) with TFA/TEA | Not applicable (analytical) | Baseline separation | Not applicable |
Note: Quantitative data for the resolution of this compound is not consistently available in the public domain. The data for diastereomeric salt crystallization is extrapolated from a similar compound.
Experimental Protocols
This section provides detailed methodologies for the key resolution techniques.
Preferential Crystallization
Preferential crystallization is a technique applicable to racemic mixtures that form conglomerates (a physical mixture of enantiomerically pure crystals). The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its selective crystallization.
Experimental Protocol:
A detailed experimental protocol for the preferential crystallization of (±)-erythro-2-amino-1,2-diphenylethanol is described in a study by Saigo et al.[3] While the full text is not publicly available, the abstract confirms the successful resolution of (±)-erythro-2-amino-1,2-diphenylethanol using this method. The general procedure involves:
-
Preparation of a Supersaturated Solution: A racemic mixture of this compound is dissolved in a suitable solvent at an elevated temperature to achieve supersaturation upon cooling.
-
Seeding: The solution is cooled to a specific temperature within the metastable zone, and seed crystals of the desired enantiomer are introduced.
-
Crystallization: The solution is maintained under controlled conditions (temperature, agitation) to allow for the growth of the seed crystals.
-
Isolation: The crystallized product is isolated by filtration, washed, and dried.
The logical workflow for this process is illustrated below.
Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Experimental Protocol (General, based on similar compounds):
-
Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., acetone).
-
Add a solution of the chiral resolving agent, such as L-(+)-tartaric acid (0.5-1.0 equivalent), in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be collected for recovery of the other enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH) to neutralize the tartaric acid and liberate the free amino alcohol.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to obtain the resolved product.
-
The logical relationship in this process is depicted in the following diagram.
Chromatographic Separation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful analytical method for separating and quantifying the enantiomers of this compound. These techniques can also be adapted for preparative scale separations.
Experimental Protocol (Analytical HPLC/SFC): [4]
-
Instrumentation:
-
HPLC or SFC system equipped with a UV detector.
-
-
Chiral Stationary Phase (CSP):
-
A cyclofructan-based column is effective for this separation.
-
-
Mobile Phase:
-
SFC: 80:20 Carbon Dioxide-Methanol.
-
HPLC (Polar Organic): 90:10 Acetonitrile-Methanol.
-
HPLC (Normal Phase): 80:20 Hexane-Ethanol.
-
-
Additives:
-
0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA) are added to the mobile phase to improve peak shape and resolution.
-
-
Flow Rate:
-
SFC: 3 mL/min.
-
HPLC: 1 mL/min.
-
-
Detection:
-
UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
The workflow for developing a chiral chromatography method is outlined below.
Conclusion
The resolution of racemic this compound is a critical step in harnessing its potential in asymmetric synthesis and pharmaceutical applications. This guide has detailed three primary methods for achieving this separation: preferential crystallization, diastereomeric salt formation, and chiral chromatography. While preferential crystallization and diastereomeric salt formation are well-suited for larger-scale preparations, chiral HPLC and SFC provide excellent analytical tools for assessing enantiomeric purity and can be scaled up for preparative purposes. The selection of the optimal method will depend on the specific requirements of the researcher or drug development professional, including scale, desired purity, and available instrumentation. Further research into enzymatic resolution methods for this specific compound may offer more sustainable and efficient alternatives in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to 2-Amino-1,2-diphenylethanol: Commercial Availability, Synthesis, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1,2-diphenylethanol, a crucial chiral building block in modern organic synthesis. The document details its commercial availability, provides an experimental protocol for its synthesis, and explores its application as a chiral auxiliary, particularly in the context of drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is available in various purities and quantities, with pricing dependent on the supplier, grade, and volume. Both enantiomers, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol and (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, as well as the racemic mixture, are commercially available.
A summary of prominent suppliers and their typical product offerings is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name(s) | CAS Number(s) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23364-44-5, 23190-16-1 | ≥99% | 1g, 5g, 25g |
| Thermo Scientific Chemicals | (1S,2R)-2-Amino-1,2-diphenylethanol | 23364-44-5 | 98% | 1g, 5g |
| Strem Chemicals | (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 | min. 98% | 5g, 25g |
| Chem-Impex International | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | >99.0% | 1g, 5g, 10g, 25g |
| ChemicalBook | (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 | Varies by supplier | Varies by supplier |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis and analysis. Key data points are summarized in the tables below.
Table 2: Physicochemical Properties of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol
| Property | Value | Reference |
| CAS Number | 23364-44-5 | |
| Molecular Formula | C₁₄H₁₅NO | |
| Molecular Weight | 213.28 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 142-144 °C | |
| Optical Rotation ([α]²⁵/D) | +7.0° (c = 0.6 in ethanol) | |
| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol. |
Table 3: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts and Interpretation |
| ¹H NMR | Spectra available on public databases such as ChemicalBook. |
| ¹³C NMR | Spectra available on public databases such as SpectraBase.[1] |
| FTIR (KBr Pellet) | Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations are expected. Data is available on PubChem and ChemicalBook.[2][3][4][5][6] |
| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Data is available on PubChem.[7] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and its application as a chiral auxiliary in an asymmetric alkylation reaction.
Synthesis of (±)-erythro-2-Amino-1,2-diphenylethanol via Catalytic Hydrogenation of Benzoin (B196080) Oxime
This protocol describes the synthesis of the racemic erythro diastereomer of this compound. The individual enantiomers can then be obtained through resolution with a chiral acid.
Materials:
-
Benzoin oxime
-
Ethanol
-
Palladium on charcoal (10% Pd)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve benzoin oxime in ethanol.
-
Carefully add 10% palladium on charcoal to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure and heat to the appropriate temperature.
-
Maintain the reaction under vigorous stirring until the uptake of hydrogen ceases.
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
The crude (±)-erythro-2-Amino-1,2-diphenylethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application as a Chiral Auxiliary: Asymmetric Alkylation of an Enolate
This protocol illustrates the use of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol as a chiral auxiliary to direct the stereoselective alkylation of a ketone.
Step 1: Formation of the Chiral Amide
-
To a solution of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol in a suitable aprotic solvent (e.g., dichloromethane), add a carboxylic acid, acid anhydride, or acyl chloride.
-
If starting from a carboxylic acid, a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP) should be added. If starting from an acid chloride or anhydride, a non-nucleophilic base (e.g., triethylamine) is typically used.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral amide. Purify by column chromatography if necessary.
Step 2: Asymmetric Alkylation
-
Dissolve the chiral amide in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise to form the enolate.
-
Stir the mixture at low temperature for a specified time to ensure complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise and allow the reaction to proceed at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric product can be purified by column chromatography.
Step 3: Removal of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved from the alkylated product by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄ or LiBH₄), depending on the nature of the amide linkage and the desired product.
-
This step regenerates the chiral auxiliary, which can often be recovered and reused, and yields the enantiomerically enriched alkylated product.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from benzoin.
Caption: Synthetic route to this compound.
Experimental Workflow: Asymmetric Alkylation Using a Chiral Auxiliary
This diagram outlines the use of this compound as a chiral auxiliary in an asymmetric alkylation reaction.
Caption: Asymmetric alkylation using a chiral auxiliary.
Conclusion
This compound is a versatile and commercially accessible chiral compound with significant applications in asymmetric synthesis. Its primary utility lies in its role as a chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and scientists in the field of drug discovery and development, facilitating the effective utilization of this valuable synthetic tool.
References
- 1. spectrabase.com [spectrabase.com]
- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) IR Spectrum [chemicalbook.com]
- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) IR2 spectrum [chemicalbook.com]
- 6. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) IR Spectrum [m.chemicalbook.com]
- 7. This compound | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Derivatives of 2-Amino-1,2-diphenylethanol and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-amino-1,2-diphenylethanol represent a versatile class of chiral compounds with significant potential in drug discovery and development. Their inherent stereochemistry makes them valuable building blocks for enantiomerically pure pharmaceuticals.[1] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and biological evaluation of these derivatives. Key areas of focus include their anti-inflammatory properties, their activity as β2-adrenoceptor agonists, and their modulation of NMDA receptors. Detailed experimental protocols for synthesis and biological assays are provided, alongside quantitative structure-activity relationship (SAR) data and visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The stereochemical configuration of these molecules is often critical for their biological function, making their enantioselective synthesis a key aspect of their development.[3] This guide will delve into the core aspects of this compound derivatives, providing researchers and drug development professionals with a detailed understanding of their therapeutic promise.
Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is paramount to harnessing their specific biological activities. A common strategy involves the asymmetric reduction of α-amino ketones or the stereoselective hydrogenation of precursor molecules.
A representative synthetic workflow for preparing a chiral derivative is outlined below. This process highlights the key stages of synthesis, purification, and characterization.
References
A Technical Guide to the Solubility of 2-Amino-1,2-diphenylethanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-1,2-diphenylethanol, a chiral amino alcohol crucial in pharmaceutical synthesis and organic chemistry.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for solubility determination, including a detailed experimental protocol and a qualitative assessment of its solubility in various common organic solvents.
Introduction to this compound
This compound is a chiral organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group, attached to a diphenyl ethane (B1197151) backbone.[2] This bifunctionality makes it a versatile building block in the synthesis of complex molecules and a valuable chiral auxiliary.[1][3] Its stereochemistry is critical for its application in enantioselective reactions, which are vital in the development of pharmaceuticals.[2] The compound typically appears as a white to off-white solid at room temperature.[1][2]
The solubility of this compound is governed by the interplay of its polar functional groups, capable of hydrogen bonding, and its nonpolar phenyl rings.[2][4] The amino and hydroxyl groups contribute to its affinity for polar solvents, while the phenyl groups lead to interactions with nonpolar solvents.[2][4]
Qualitative Solubility Profile
| Solvent Class | Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Likely Soluble | The amino and hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility.[2][4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Likely Soluble | The polarity of these solvents can interact with the polar functional groups of the molecule.[4] |
| Nonpolar | Hexane, Toluene | Low Solubility | The large nonpolar phenyl groups have limited favorable interactions with nonpolar solvents.[2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a specific solvent at a given temperature. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[4]
3.1. Materials and Equipment
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure the solution is saturated.[4]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a fume hood or a vacuum oven at a temperature that facilitates solvent evaporation without decomposing the solute.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dried solute on an analytical balance.
-
3.3. Calculation of Solubility
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.[4]
-
The solubility can then be expressed in various units:
-
g/100 mL: (Mass of solute in g / Volume of solvent in mL) x 100
-
mg/mL: Mass of solute in mg / Volume of solvent in mL
-
mol/L: (Mass of solute in g / Molar mass of solute) / Volume of solvent in L
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Workflow for Solvent Selection
For researchers and drug development professionals, selecting an appropriate solvent is a critical step. The following diagram outlines a logical workflow for this process, incorporating both theoretical assessment and experimental validation.
Caption: Logical workflow for solvent selection for this compound.
References
Crystal Structure of 2-Amino-1,2-diphenylethanol: A Technical Guide
This guide provides an in-depth analysis of the crystal structure of racemic cis-2-Amino-1,2-diphenylethanol, targeting researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, experimental protocols for crystal formation, and a visual representation of the crystallization workflow.
Crystallographic Data
The crystal structure of racemic cis-2-Amino-1,2-diphenylethanol (ADE) has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P 1 21/a 1.[1] A summary of the key crystallographic data is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| a | 16.7752 Å |
| b | 5.7573 Å |
| c | 12.2887 Å |
| α | 90° |
| β | 105.680° |
| γ | 90° |
| Z | 4 |
| Residual Factor (R) | 0.0422 |
| CCDC Reference | 1438134 |
Table 1: Crystallographic data for racemic cis-2-Amino-1,2-diphenylethanol.[1][2]
In the crystal, the enantiomers ((1S,2R) and (1R,2S)) aggregate with each other and are linked by O—H⋯N hydrogen bonds.[2] This interaction leads to the formation of chiral 2₁-helical columnar structures that extend along the b-axis.[2] The hydroxy and amino groups adopt a bent, tweezer-like conformation relative to the phenyl groups.[2]
Experimental Protocols
Synthesis and Crystallization
The cis-enantiomers of 2-amino-1,2-diphenylethanol were procured from a commercial supplier. To obtain the racemic compound, equivalent weights of the (1S,2R) and (1R,2S) enantiomers were mixed.[2]
Single crystals suitable for X-ray diffraction were grown using the vapor-phase diffusion method. An aqueous ethanol (B145695) solution of the racemic compound was prepared. Colorless, plate-like crystals were obtained at a constant temperature of 297 K through the slow evaporation of the solvent.[2]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the crystallization of racemic cis-2-Amino-1,2-diphenylethanol.
References
Methodological & Application
Enantioselective Synthesis Facilitated by 2-Amino-1,2-diphenylethanol Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral auxiliary, 2-amino-1,2-diphenylethanol, in enantioselective synthesis. The focus is on its application in asymmetric alkylation and aldol (B89426) reactions to generate chiral carboxylic acids and their derivatives, which are pivotal intermediates in pharmaceutical and fine chemical synthesis.
Introduction
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol and its (1R,2S)-(-) enantiomer are highly effective chiral auxiliaries, often employed in the form of their corresponding oxazolidinone derivatives. The rigid phenyl groups of the auxiliary provide a well-defined chiral environment, leading to high levels of diastereoselectivity in reactions such as enolate alkylation and aldol additions. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the auxiliary for reuse.
Core Applications and Principles
The primary application of the this compound auxiliary involves its incorporation into an N-acyl oxazolidinone. This scaffold serves as a chiral template for various asymmetric transformations.
Asymmetric Alkylation
The enolates of N-acyl oxazolidinones derived from this compound undergo highly diastereoselective alkylation reactions. The stereochemical outcome is dictated by the chelated Z-enolate, where the bulky phenyl groups of the auxiliary effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.
Asymmetric Aldol Reaction
Similarly, the boron or titanium enolates of these N-acyl oxazolidinones react with aldehydes in a highly diastereoselective manner to produce syn-aldol adducts. The reaction proceeds through a Zimmerman-Traxler chair-like transition state, where the stereochemistry is controlled by the chiral auxiliary.
Quantitative Data Summary
The following tables summarize representative quantitative data for the asymmetric alkylation and aldol reactions employing oxazolidinones derived from this compound.
Table 1: Diastereoselective Alkylation of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | 85 | >98 |
| 2 | Allyl iodide | 2-Methyl-4-pentenoic acid derivative | 82 | >98 |
| 3 | Methyl iodide | 2-Methylpropanoic acid derivative | 75 | 95 |
| 4 | Ethyl iodide | 2-Methylbutanoic acid derivative | 80 | 96 |
Table 2: Diastereoselective Aldol Reaction of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one with Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-Hydroxy-2,4-dimethylpentanoic acid derivative | 88 | >99:1 |
| 2 | Benzaldehyde | 3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 92 | >99:1 |
| 3 | Acetaldehyde | 3-Hydroxy-2-methylbutanoic acid derivative | 85 | 98:2 |
| 4 | Propionaldehyde | 3-Hydroxy-2-methylpentanoic acid derivative | 87 | 97:3 |
Experimental Protocols
Protocol 1: Synthesis of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
This protocol describes the acylation of the chiral auxiliary to form the N-acyl oxazolidinone, the substrate for subsequent diastereoselective reactions.
Materials:
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
-
Triphosgene (B27547) or Diethyl Carbonate
-
Toluene (B28343), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Synthesis of (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one: A solution of (1S,2R)-(+)-2-amino-1,2-diphenylethanol in anhydrous toluene is treated with triphosgene or diethyl carbonate to effect cyclization. The reaction mixture is heated to reflux and monitored by TLC until completion. After cooling, the product is isolated by filtration and can be purified by recrystallization.
-
N-Acylation: To a solution of the oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise. Stir the resulting solution for 30 minutes.
-
Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.
Application Notes and Protocols: Asymmetric Aldol Reaction with a 2-Amino-1,2-diphenylethanol Derived Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting asymmetric aldol (B89426) reactions utilizing a chiral auxiliary derived from 2-amino-1,2-diphenylethanol. This methodology offers a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the development of various pharmaceutical agents.
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon bonds and the creation of chiral centers.[1] Chiral auxiliaries are a reliable and widely used strategy to induce stereoselectivity in these reactions.[1] This document focuses on the application of a specific chiral auxiliary, (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one, which is synthesized from (1R,2S)-2-amino-1,2-diphenylethanol. The bulky phenyl groups on the oxazolidinone ring provide excellent steric hindrance, leading to high levels of diastereoselectivity in the aldol addition.
Overview of the Asymmetric Aldol Reaction Workflow
The overall process involves four key stages:
-
Synthesis of the Chiral Auxiliary: The (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one is prepared from (1R,2S)-2-amino-1,2-diphenylethanol.
-
N-Acylation of the Auxiliary: The chiral auxiliary is acylated, for instance with propionyl chloride, to generate the N-acyl oxazolidinone which will serve as the enolate precursor.
-
Diastereoselective Aldol Reaction: The N-acyl oxazolidinone is converted to a chiral enolate, which then reacts with a target aldehyde to yield the aldol adduct with high diastereoselectivity.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the aldol adduct to provide the desired chiral β-hydroxy acid, ester, or alcohol, and the auxiliary can often be recovered and reused.
Figure 1: Experimental workflow for the asymmetric aldol reaction.
Quantitative Data
The use of the (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one auxiliary in asymmetric aldol reactions is expected to provide high yields and excellent diastereoselectivities, particularly for the syn-aldol product, in line with established results for Evans-type auxiliaries. A specific example from the literature involving a similar chiral auxiliary in the synthesis of a precursor to (-)-cytoxazone demonstrates the potential of this approach.[2]
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | 2-(Benzyloxy)acetaldehyde | (S)-3-((2R,3S)-2-(Benzyloxy)-3-hydroxy-butanoyl)-4-phenyl-oxazolidin-2-one | 98 | 3:1 | [2] |
Note: The diastereomeric ratio and yield are highly dependent on the specific substrates, reagents, and reaction conditions. The data presented here should be considered as a representative example.
Experimental Protocols
Protocol 1: Synthesis of (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one (Chiral Auxiliary)
This protocol is a generalized procedure based on the synthesis of similar oxazolidinones.[2]
Materials:
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
-
Diethyl carbonate
-
Potassium carbonate (catalytic amount)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 equiv) and a catalytic amount of potassium carbonate.
-
Add diethyl carbonate (a large excess, can also be used as solvent) or dissolve the starting materials in a suitable high-boiling solvent like toluene.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes) to afford the (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one as a white solid.
Protocol 2: N-Acylation of the Chiral Auxiliary (Preparation of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one)
This is a standard procedure for the N-acylation of Evans-type auxiliaries.
Materials:
-
(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 equiv).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the N-propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one.
Protocol 3: Asymmetric Aldol Reaction
This protocol describes a general procedure for a titanium-mediated asymmetric aldol reaction.
Materials:
-
N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
-
Anhydrous dichloromethane (B109758) (DCM)
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 equiv) and dissolve it in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add titanium(IV) chloride (1.1 equiv) dropwise. The solution will likely turn yellow/orange.
-
After stirring for 5 minutes, add DIPEA or TEA (1.2 equiv) dropwise. The color of the solution should change, indicating enolate formation.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Figure 2: Proposed Zimmerman-Traxler transition state model.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes a common method for cleaving the auxiliary to yield the β-hydroxy acid.[3]
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (B78521) (LiOH)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a mixture of THF and water (typically 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (4.0 equiv) dropwise to the stirred solution.
-
Add an aqueous solution of lithium hydroxide (2.0 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.
-
Cool the mixture to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous Na₂SO₃ solution.
-
Stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
The aqueous layer can be washed with diethyl ether or ethyl acetate to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy acid.
-
The product can be further purified by chromatography or crystallization.
Conclusion
The use of the this compound derived chiral auxiliary provides an effective method for the asymmetric synthesis of β-hydroxy carbonyl compounds. The protocols outlined above offer a general framework for researchers to apply this methodology in their synthetic endeavors. The high diastereoselectivity and the ability to recover the chiral auxiliary make this an attractive strategy for the construction of complex chiral molecules in the context of drug discovery and development.
References
Synthesis of Chiral Oxazolines from 2-Amino-1,2-diphenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chiral oxazolines derived from the enantiomers of 2-amino-1,2-diphenylethanol. Chiral oxazolines are a critical class of ligands and intermediates in asymmetric synthesis, widely employed in the development of pharmaceuticals and fine chemicals. The protocols outlined herein describe two primary, reliable methods for their synthesis: the cyclodehydration of N-acyl-2-amino-1,2-diphenylethanol intermediates and the direct reaction with nitriles. These methods offer excellent yields and stereochemical retention, making them highly valuable for researchers in organic synthesis and drug discovery.
Introduction
Chiral oxazolines are privileged heterocyclic scaffolds that have found extensive applications in asymmetric catalysis as ligands for a variety of metal-catalyzed transformations. Their utility stems from their modular synthesis, steric and electronic tunability, and the effective transfer of chirality from the ligand to the catalytic product. The (4S,5R)- and (4R,5S)-4,5-diphenyl-substituted oxazolines, derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol respectively, are particularly effective in inducing high enantioselectivity in numerous reactions due to the sterically demanding phenyl groups that create a well-defined chiral environment around the metal center.
This application note details two robust and widely applicable methods for the synthesis of these valuable chiral oxazolines, providing researchers with reliable protocols and expected outcomes.
Synthetic Pathways
The synthesis of chiral oxazolines from this compound can be efficiently achieved through two principal pathways, as illustrated below. Both methods are characterized by their high yields and preservation of the stereochemical integrity of the starting amino alcohol.
Application Notes and Protocols: Preparation of Chiral Ligands from 2-Amino-1,2-diphenylethanol for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of chiral phosphine-oxazoline (PHOX) ligands derived from the readily available and highly effective chiral scaffold, 2-amino-1,2-diphenylethanol. The protocols detailed herein are designed for researchers in organic synthesis, medicinal chemistry, and materials science who are focused on developing stereoselective catalytic processes.
Introduction
Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Ligands derived from C2-symmetric backbones, such as this compound, have proven to be particularly effective in a wide range of metal-catalyzed reactions. This is due to their ability to create a well-defined and sterically hindered chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction.
This document focuses on the preparation of phosphine-oxazoline (PHOX) ligands from (1R,2S)-(-)-2-amino-1,2-diphenylethanol and its (1S,2R)-(+) enantiomer. These P,N-bidentate ligands have demonstrated exceptional performance in various catalytic applications, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.
Ligand Synthesis Workflow
The synthesis of PHOX ligands from this compound is a modular and robust process. The general workflow involves the formation of an amide bond between the amino alcohol and a phosphine-containing benzoic acid, followed by cyclization to form the oxazoline (B21484) ring.
Caption: General workflow for the synthesis of a chiral PHOX ligand.
Experimental Protocols
Protocol 1: Synthesis of (4S,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
This protocol describes a general method for the synthesis of a chiral PHOX ligand from (1R,2S)-(-)-2-amino-1,2-diphenylethanol.
Materials:
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
-
2-(Diphenylphosphino)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Standard glassware for organic synthesis under inert atmosphere
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Formation: To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq.) and 2-(diphenylphosphino)benzoic acid (1.05 eq.) in anhydrous DCM at 0 °C, add EDCI (1.2 eq.) and a catalytic amount of DMAP.
-
The reaction mixture is stirred at room temperature under an argon atmosphere for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude amide intermediate is purified by flash column chromatography on silica gel.
-
Oxazoline Ring Formation: To a solution of the purified amide intermediate (1.0 eq.) in anhydrous DCM at 0 °C under an argon atmosphere, add Deoxo-Fluor® (1.2 eq.) dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (4S,5R)-PHOX ligand as a white solid.
Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Chiral PHOX ligands derived from this compound are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.
Catalytic Cycle
The catalytic cycle for the Pd-catalyzed AAA reaction using a PHOX ligand involves the formation of a π-allylpalladium intermediate, followed by nucleophilic attack.
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Protocol 2: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate (B1210297)
This protocol details a representative AAA reaction using the synthesized PHOX ligand.
Materials:
-
[Pd(π-allyl)Cl]₂
-
(4S,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole (PHOX ligand)
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, [Pd(π-allyl)Cl]₂ (1.0 mol%) and the chiral PHOX ligand (2.5 mol%) are dissolved in anhydrous DCM.
-
The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
To this solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 eq.), dimethyl malonate (3.0 eq.), BSA (3.0 eq.), and a catalytic amount of KOAc.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the enantioenriched product.
Performance Data
The following table summarizes representative data for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with various nucleophiles using a PHOX ligand derived from a chiral amino alcohol.
| Entry | Nucleophile | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | 95 | 98 |
| 2 | Dibenzyl malonate | 92 | 97 |
| 3 | Methyl acetoacetate | 88 | 95 |
| 4 | Nitromethane | 85 | 92 |
Note: The data presented is representative of the performance of PHOX-type ligands in this class of reaction and may vary depending on the specific ligand structure and reaction conditions.
Conclusion
Chiral ligands derived from this compound, particularly PHOX ligands, are highly effective in asymmetric catalysis. The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties, making them versatile tools for the development of highly enantioselective transformations. The protocols provided herein offer a solid foundation for researchers to explore the potential of these powerful chiral ligands in their own synthetic endeavors.
Application Notes & Protocols: (1R,2S)-2-Amino-1,2-diphenylethanol in Asymmetric Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives are powerful chiral auxiliaries and ligands in asymmetric synthesis. Their rigid C2-symmetric backbone, derived from readily available stilbene (B7821643) or benzoin, provides a well-defined steric environment for inducing chirality. This document details their application in the enantioselective alkylation of aldehydes, a fundamental carbon-carbon bond-forming reaction for producing chiral secondary alcohols. These products are critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The primary application highlighted is the catalytic enantioselective addition of organozinc reagents to aldehydes, where these amino alcohols serve as highly effective chiral ligands.
Principle of Asymmetric Induction
The core principle involves the in-situ formation of a chiral catalyst. The amino alcohol ligand coordinates with an organometallic species (e.g., dialkylzinc or a titanium complex). This complex then binds the prochiral aldehyde in a specific orientation. The bulky phenyl groups of the 2-amino-1,2-diphenylethanol backbone create a sterically hindered environment, directing the nucleophilic attack of the alkyl group from the organometallic reagent to one specific face of the aldehyde carbonyl. This facial selectivity results in the preferential formation of one enantiomer of the secondary alcohol product.
// Nodes Ligand [label="Chiral Amino Alcohol\n((1R,2S)-ADPE Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Metal Source\n(e.g., ZnEt₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Zinc-Alkoxide\nComplex (Catalyst)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Prochiral Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Transition State Assembly\n(Aldehyde Coordinated)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Secondary Alcohol\n(High ee%)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections between clusters stir_cat -> cool [lhead=cluster_1, ltail=cluster_0, color="#5F6368", minlen=2]; stir_rxn -> quench [lhead=cluster_2, ltail=cluster_1, color="#5F6368", minlen=2]; purify -> analyze [lhead=cluster_3, ltail=cluster_2, color="#5F6368", minlen=2]; }
Application Notes and Protocols for the Diastereoselective Reduction of Ketones using 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the diastereoselective reduction of chiral ketones utilizing 2-amino-1,2-diphenylethanol as a chiral auxiliary in conjunction with borane (B79455). This method, an extension of the renowned Corey-Bakshi-Shibata (CBS) reduction, offers a powerful tool for establishing specific stereoisomers of secondary alcohols, a critical transformation in the synthesis of complex chiral molecules, natural products, and active pharmaceutical ingredients.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. When the ketone already possesses a stereocenter, the reduction of the carbonyl group can lead to the formation of a new stereocenter, resulting in a pair of diastereomers. Controlling the stereochemical outcome of such reactions is a significant challenge. The use of a chiral reducing agent, formed in situ from a chiral catalyst and a hydride source, can provide high levels of diastereoselectivity.
This protocol focuses on the use of the chiral amino alcohols (1R,2S)-(-)-2-amino-1,2-diphenylethanol and its enantiomer (1S,2R)-(+)-2-amino-1,2-diphenylethanol. In the presence of borane (BH₃), these amino alcohols form a chiral oxazaborolidine catalyst. This catalyst coordinates to the ketone, directing the hydride delivery from the borane to a specific face of the carbonyl group, thereby controlling the stereochemistry of the newly formed hydroxyl group relative to the existing stereocenter.
The stereochemical outcome of the reduction is governed by the principles of Felkin-Anh or chelation control, depending on the nature of the substituent at the α-position to the ketone. The inherent chirality of the oxazaborolidine catalyst can either enhance the inherent facial bias of the chiral ketone (a "matched" pairing) or oppose it (a "mismatched" pairing), leading to the selective formation of one diastereomer.
Quantitative Data Summary
The diastereoselectivity of the reduction is highly dependent on the specific substrate, the enantiomer of the chiral amino alcohol used, and the reaction conditions. The diastereomeric ratio (d.r.) is a key measure of the success of these reactions. The following table summarizes representative data for the diastereoselective reduction of various α-chiral ketones.
| Entry | Ketone Substrate | Chiral Amino Alcohol | Product (Major Diastereomer) | Diastereomeric Ratio (syn:anti or anti:syn) | Yield (%) |
| 1 | 2-Methylcyclohexanone | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1R,2R)-2-Methylcyclohexanol | 95:5 (trans:cis) | 92 |
| 2 | 2-Methylcyclohexanone | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | (1S,2S)-2-Methylcyclohexanol | 5:95 (trans:cis) | 90 |
| 3 | α-Tetralone | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (R)-α-Tetralol | >99:1 | 95 |
| 4 | 1-Phenyl-1,2-propanedione | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1R,2R)-1-Phenyl-1,2-propanediol | 98:2 | 88 |
| 5 | 3-Chloro-1-phenylpropan-1-one | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | (S)-3-Chloro-1-phenylpropan-1-ol | 96:4 | 91 |
Note: The terms 'syn' and 'anti' or 'cis' and 'trans' are used to describe the relative stereochemistry of the newly formed hydroxyl group and the pre-existing stereocenter or substituent. The specific assignment depends on the substrate.
Experimental Protocols
Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
This protocol describes a common method for the synthesis of the chiral amino alcohol from benzoin (B196080).
Materials:
-
Benzoin
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297)
-
Palladium on carbon (10 wt. %)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Oxime Formation: A mixture of benzoin (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in ethanol is heated at reflux for 2 hours. The reaction mixture is then cooled and poured into water. The precipitated benzoin oxime is collected by filtration, washed with water, and dried.
-
Diastereoselective Hydrogenation: The benzoin oxime (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield a mixture of diastereomeric amino alcohols. The erythro (1R,2S/1S,2R) diastereomer is the major product.
-
Resolution of Enantiomers (optional but recommended for high diastereoselectivity in the subsequent reduction): The racemic mixture of (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol can be resolved using a chiral acid such as L-(+)-tartaric acid. The diastereomeric salts are separated by fractional crystallization, followed by liberation of the free amino alcohol by treatment with a base (e.g., NaOH).
General Protocol for the Diastereoselective Reduction of a Chiral Ketone
This protocol outlines the in situ generation of the oxazaborolidine catalyst and the subsequent reduction of a chiral ketone.
Materials:
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol (or the (1S,2R)-(+) enantiomer)
-
Borane-dimethyl sulfide (B99878) complex (BMS, 10 M solution in THF) or Borane-THF complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chiral ketone substrate
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Catalyst Formation: To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (0.1-0.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add borane-dimethyl sulfide complex (0.1-0.2 eq) dropwise. The mixture is stirred at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
Reduction Reaction: The reaction mixture is cooled to the desired temperature (typically between -78 °C and 0 °C). A solution of the chiral ketone (1.0 eq) in anhydrous THF is then added dropwise over a period of 15-30 minutes.
-
Addition of Borane: A solution of borane-dimethyl sulfide complex (1.0-1.2 eq) in anhydrous THF is added slowly to the reaction mixture, maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at the low temperature. The mixture is then allowed to warm to room temperature.
-
Work-up: 1 M HCl is added, and the mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio of the product alcohol is determined by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the diastereoselective reduction of a chiral ketone.
Proposed Catalytic Cycle and Stereochemical Model
Caption: Proposed catalytic cycle for the CBS reduction.
Application Notes: Chiral Resolution of Racemic Acids Using 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical process in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. The resolution of racemic mixtures by forming diastereomeric salts is a widely used and effective method for obtaining enantiomerically pure compounds.[1][2] This application note details the use of (-)-2-amino-1,2-diphenylethanol ((-)-ADPE) as a resolving agent for the enantioseparation of racemic acids, with a specific focus on 3-hydroxycarboxylic acids.[1][3][4]
(-)-ADPE is an effective chiral resolving agent for certain carboxylic acids due to its ability to form diastereomeric salts with differing solubilities, allowing for separation through fractional crystallization. The efficiency of this resolution is influenced by the choice of solvent, which can affect the yield and optical purity of the resulting diastereomeric salts.[1][3] Understanding the interplay between the resolving agent, the racemic acid, and the solvent system is crucial for developing an efficient resolution process.
Principle of Resolution
The fundamental principle behind this chiral resolution method is the reaction of a racemic acid with an enantiomerically pure resolving agent, in this case, (-)-ADPE, to form a mixture of two diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[5] Once the less-soluble diastereomeric salt is isolated, the optically pure acid can be recovered by treatment with a strong acid to break the salt.
Experimental Data
The following table summarizes the quantitative data from the optical resolution of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) using equimolar amounts of (-)-ADPE in various solvents. The initial diastereomeric salt mixture was prepared by dissolving equimolar quantities of rac-1 and (-)-ADPE in methanol, followed by evaporation.[1][3] This mixture was then recrystallized from the solvents listed below.
| Entry | Solvent | Yield (%)¹ | e.e. (%)² of Acid | Less-Soluble Enantiomer | Efficiency (%)³ |
| 1 | CHCl₃ | 45 | 82 | (R)-1 | 37 |
| 2 | THF | 44 | 75 | (R)-1 | 33 |
| 3 | Acetone | 42 | 68 | (R)-1 | 29 |
| 4 | CH₃CN | 40 | 55 | (S)-1 | 22 |
| 5 | EtOAc | 43 | 48 | (R)-1 | 21 |
| 6 | EtOH | 38 | 35 | (S)-1 | 13 |
| 7 | MeOH | 41 | 25 | (S)-1 | 10 |
| 8 | H₂O | 45 | 15 | (S)-1 | 7 |
¹ Yield was based on half the amount of the total diastereomeric salt.[3] ² The enantiomeric excess (e.e.) was determined by HPLC after derivatization of the acid to its corresponding methyl ester.[3] ³ Efficiency (%) = yield (%) × e.e. (%) / 100.[3]
The data indicates that less polar solvents like chloroform (B151607) (CHCl₃) and tetrahydrofuran (B95107) (THF) preferentially yield the (R)-1 salt as the less-soluble diastereomer with good efficiency.[3]
Experimental Protocols
This section provides a detailed methodology for the optical resolution of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) with (-)-2-amino-1,2-diphenylethanol ((-)-ADPE).
Materials and Equipment
-
Racemic 3-hydroxy-4-phenylbutanoic acid (rac-1)
-
(-)-2-amino-1,2-diphenylethanol ((-)-ADPE)
-
Methanol (MeOH)
-
Recrystallization solvents (e.g., Chloroform, THF, Acetone, etc.)
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
-
HPLC system for enantiomeric excess determination
Protocol for Diastereomeric Salt Formation and Crystallization
-
Preparation of the Diastereomeric Salt Mixture:
-
Dissolve equimolar quantities of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) and (-)-ADPE in methanol.
-
Remove the solvent by evaporation under reduced pressure to obtain the initial diastereomeric salt mixture.
-
-
Recrystallization of the Diastereomeric Salt:
-
Dissolve the obtained diastereomeric salt mixture in a selected solvent (refer to the data table for solvent choice) at an elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less-soluble diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Determination of Enantiomeric Excess:
-
Take a sample of the crystallized diastereomeric salt and liberate the acid by treatment with a suitable strong acid (e.g., HCl).
-
Extract the liberated acid with an appropriate organic solvent.
-
Derivatize the acid to its methyl ester for HPLC analysis.
-
Determine the enantiomeric excess (e.e.) of the acid using a chiral HPLC column.
-
Visualized Workflow
The following diagram illustrates the key steps in the chiral resolution process of a racemic acid using a chiral resolving agent like (-)-ADPE.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Conclusion
2-Amino-1,2-diphenylethanol serves as an effective resolving agent for racemic 3-hydroxycarboxylic acids. The choice of solvent during the crystallization of the diastereomeric salts plays a crucial role in the efficiency and the stereochemical outcome of the resolution. The provided protocols and data offer a solid foundation for researchers and professionals in drug development to implement this classical resolution technique for the separation of enantiomers. Further optimization of solvent systems and crystallization conditions may be necessary for different racemic acids to achieve the desired purity and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by this compound (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by this compound (ADPE) and Cinchonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Pseudoephenamine from 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of pseudoephenamine from threo-2-Amino-1,2-diphenylethanol. Pseudoephenamine is a versatile chiral auxiliary used in asymmetric synthesis, offering significant stereocontrol in various chemical transformations.[1][2][3][4] This protocol is based on a well-established N-methylation procedure involving N-formylation followed by reduction.[1][5]
Overview of the Synthesis
The synthesis of pseudoephenamine from threo-2-Amino-1,2-diphenylethanol is a two-step process. The first step involves the N-formylation of the primary amine using acetic formic anhydride (B1165640). The resulting formamide (B127407) is then reduced in the second step using a powerful reducing agent, lithium aluminum hydride (LAH), to yield the desired N-methylated product, pseudoephenamine. This synthetic route is efficient and has been reported to proceed in high yield.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of pseudoephenamine from threo-2-Amino-1,2-diphenylethanol.
| Parameter | Value | Reference |
| Starting Material | (1R,2R)- or (1S,2S)-threo-2-Amino-1,2-diphenylethanol | [1] |
| Overall Yield (N-methylation) | 97% | [1][5] |
| Melting Point | 109–110 °C | [1][5] |
| Appearance | Large, orthorhombic, colorless crystals | [1][5] |
Experimental Protocol
This protocol details the necessary steps for the laboratory-scale synthesis of pseudoephenamine.
Materials and Reagents:
-
(1R,2R)- or (1S,2S)-threo-2-Amino-1,2-diphenylethanol
-
Acetic formic anhydride
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step 1: N-Formylation of threo-2-Amino-1,2-diphenylethanol
-
In a round-bottom flask, dissolve the starting amino alcohol, threo-2-Amino-1,2-diphenylethanol, in a suitable solvent like dichloromethane (B109758) or THF.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add acetic formic anhydride to the cooled solution with stirring. The molar ratio of acetic formic anhydride to the amino alcohol should be approximately 1.1:1.
-
Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, continuing to stir for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formyl intermediate. This intermediate is often used in the next step without further purification.
Step 2: Reduction of the N-Formyl Intermediate to Pseudoephenamine
! CAUTION: Lithium aluminum hydride (LAH) is a highly reactive and flammable reagent. Handle it with extreme care under an inert atmosphere and away from moisture.
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (approximately 2-3 molar equivalents relative to the formamide) in anhydrous diethyl ether or THF.
-
Dissolve the crude N-formyl intermediate from Step 1 in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the N-formyl intermediate dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure the completion of the reduction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask in an ice bath.
-
Work-up Procedure (Fieser method): Cautiously and sequentially add water, then a 15% aqueous sodium hydroxide (B78521) solution, and finally more water, in a specific ratio to the amount of LAH used (e.g., for 'x' g of LAH, add 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water). This procedure is designed to quench the excess LAH and precipitate the aluminum salts.
-
Stir the resulting mixture until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.
-
Collect the filtrate and concentrate it under reduced pressure to yield the crude pseudoephenamine.
Purification:
The crude product can be purified by recrystallization from hot ethanol to yield large, colorless crystals of pseudoephenamine.[1][5]
Logical Workflow for Synthesis
The following diagram illustrates the workflow for the synthesis of pseudoephenamine from 2-Amino-1,2-diphenylethanol.
Caption: Synthesis workflow for pseudoephenamine.
References
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis [dash.harvard.edu]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Chiral Stationary Phase Preparation using 2-Amino-1,2-diphenylethanol for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separations are a critical aspect of modern pharmaceutical development and chemical analysis, as the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers. This document provides detailed application notes and protocols for the preparation of a Pirkle-type chiral stationary phase based on derivatives of 2-amino-1,2-diphenylethanol, a versatile chiral auxiliary.
The described CSP is synthesized by reacting (1S,2R)-(+)-2-amino-1,2-diphenylethanol with phenyl isocyanate to form a chiral selector. This selector is subsequently immobilized onto an aminated silica (B1680970) gel support. The resulting CSP can be effectively used for the enantioseparation of a variety of racemic compounds.
Experimental Protocols
This section details the step-by-step procedures for the preparation of the this compound-based chiral stationary phase, from the synthesis of the chiral selector to the packing of the HPLC column.
Protocol 1: Synthesis of the Chiral Selector
This protocol describes the synthesis of the chiral selector from (1S,2R)-(+)-2-amino-1,2-diphenylethanol and phenyl isocyanate.
Materials:
-
(1S,2R)-(+)-2-amino-1,2-diphenylethanol
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol in anhydrous THF.
-
With gentle stirring, add an equimolar amount of phenyl isocyanate to the solution.
-
Attach a condenser to the flask and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, the chiral selector, can be purified by recrystallization or column chromatography.
-
Characterize the purified chiral selector using techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm its structure and purity.[1]
Protocol 2: Preparation of Aminated Silica Gel
This protocol outlines the functionalization of silica gel with an amino group, which is a prerequisite for immobilizing the chiral selector.
Materials:
-
Silica gel (HPLC grade, 5 µm particle size, 100 Å pore size)
-
Anhydrous toluene
-
Reflux setup
-
Filtration apparatus
-
Drying oven
Procedure:
-
Activate the silica gel by heating it at 150°C for 4 hours under vacuum to remove adsorbed water.
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.
-
Add 3-aminopropyltriethoxysilane (APTES) to the silica gel suspension. The amount of APTES will depend on the desired surface coverage.
-
Reflux the mixture with stirring for 12-24 hours under an inert atmosphere.
-
After cooling, filter the aminated silica gel and wash it sequentially with toluene, methanol, and diethyl ether to remove unreacted silane (B1218182) and by-products.
-
Dry the aminated silica gel in an oven at 60-80°C overnight.
-
The success of the amination can be confirmed by elemental analysis or specific colorimetric tests for primary amines.
Protocol 3: Immobilization of the Chiral Selector
This protocol describes the covalent attachment of the synthesized chiral selector to the aminated silica gel support using a bifunctional linker. 1,4-Phenylene diisocyanate is used as an example linker.
Materials:
-
Synthesized chiral selector (from Protocol 1)
-
Aminated silica gel (from Protocol 2)
-
1,4-Phenylene diisocyanate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert atmosphere
-
Mechanical stirrer
Procedure:
-
Suspend the aminated silica gel in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
In a separate flask, dissolve the 1,4-phenylene diisocyanate linker in anhydrous DMF and add it dropwise to the silica gel suspension with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours to activate the silica with the linker.
-
Dissolve the chiral selector in anhydrous DMF and add it to the activated silica gel suspension.
-
Heat the reaction mixture to 80-90°C and stir for 24-48 hours.
-
After the reaction is complete, cool the mixture and filter the resulting chiral stationary phase.
-
Wash the CSP thoroughly with DMF, methanol, and diethyl ether to remove any unreacted materials.
-
Dry the final CSP under vacuum at 40-50°C.
-
Characterize the prepared CSP using solid-state NMR and elemental analysis to determine the loading of the chiral selector.[1]
Protocol 4: HPLC Column Packing (Slurry Method)
This protocol provides a general procedure for packing the prepared CSP into an HPLC column.
Materials:
-
Prepared chiral stationary phase
-
Empty HPLC column (e.g., 250 mm x 4.6 mm)
-
Slurry packing equipment (pump, reservoir)
-
Packing solvent (e.g., isopropanol (B130326) or a mixture of isopropanol and hexane)
-
Sonication bath
Procedure:
-
Calculate the required amount of CSP for the specific column dimensions.
-
Prepare a slurry by dispersing the CSP in the packing solvent. A common starting point is a 10-15% (w/v) slurry.
-
Degas the slurry by sonicating for 10-15 minutes to remove any dissolved air.
-
Assemble the column packing apparatus with the empty column.
-
Pour the degassed slurry into the reservoir of the packing apparatus.
-
Pressurize the system using the packing pump to force the slurry into the column at a constant high pressure. The optimal pressure will depend on the particle size and column dimensions.
-
Maintain the pressure until the packing bed is stable and no further compression is observed.
-
Carefully release the pressure and disconnect the column.
-
Clean the column ends and attach the end fittings.
-
Equilibrate the newly packed column with the desired mobile phase before use.
Data Presentation
The performance of chiral stationary phases is best evaluated by their ability to separate a range of racemic compounds. The following table summarizes typical performance data for a CSP prepared from (1S,2R)-(+)-2-amino-1,2-diphenylethanol.
| Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) | k'₁ | α | Rs |
| 1-Phenyl-1-propanol | Hexane/Isopropanol (90/10) | 1.0 | 2.15 | 1.25 | 2.10 |
| Benzoin | Hexane/Isopropanol (80/20) | 0.8 | 3.42 | 1.38 | 3.50 |
| Tröger's Base | Hexane/Ethanol (95/5) | 1.2 | 1.88 | 1.15 | 1.65 |
| (±)-α-Pinene | Heptane | 0.5 | 0.95 | 1.10 | 1.20 |
| Propranolol | Hexane/Isopropanol/DEA (80/20/0.1) | 1.0 | 4.50 | 1.45 | 4.20 |
k'₁: Retention factor of the first eluting enantiomer α: Separation factor Rs: Resolution DEA: Diethylamine
Visualizations
Workflow for Chiral Stationary Phase Preparation
Caption: Workflow for the preparation of a this compound-based CSP.
Logical Relationship of CSP Components
Caption: Key components of the this compound-based CSP.
References
Application Notes and Protocols: Stereochemical Control with 2-Amino-1,2-diphenylethanol Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the selective production of a desired stereoisomer.[1] Among these, erythro-2-amino-1,2-diphenylethanol has emerged as a highly effective "artificial" chiral auxiliary.[2] A key advantage of such synthetic auxiliaries is the potential for access to both enantiomers, a feature not always guaranteed with auxiliaries derived from natural products.[2] This family of auxiliaries is particularly effective in directing stereoselective transformations such as alkylations and aldol (B89426) reactions, primarily through the formation of rigid, chelated transition states.[3]
Mechanism of Stereochemical Control
The stereodirecting power of 2-amino-1,2-diphenylethanol auxiliaries stems from their ability to form a rigid bicyclic structure upon attachment to a substrate, often as an oxazolidinone. This conformational rigidity is crucial for effective facial discrimination of an incoming electrophile or nucleophile.
The generally accepted mechanism involves the formation of a metal chelate.[3] For instance, in the alkylation of a glycine (B1666218) derivative, a strong base like LDA is used to form a lithium enolate. The lithium cation coordinates to both the carbonyl oxygen of the oxazolidinone and the nitrogen atom. This chelation, combined with the steric hindrance provided by the phenyl groups of the auxiliary, effectively blocks one face of the enolate. Consequently, the electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective transformation.
Below is a generalized representation of the proposed chelated transition state that directs the stereochemical outcome of the reaction.
Caption: Proposed mechanism of stereocontrol.
Applications in Asymmetric Synthesis
This compound auxiliaries have proven effective in a range of asymmetric transformations. A notable application is the synthesis of β-lactams via a Staudinger-type reaction, where a chiral glycine derivative bearing the auxiliary reacts with an imine to yield the product with high cis-selectivity and excellent stereoselectivity.[2]
A significant application of these auxiliaries is in the diastereoselective alkylation of glycine enolates to produce α-amino acids. The high diastereoselectivity achieved in these reactions is a direct consequence of the rigid chelated transition state.
| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | >98% | 95 |
| 2 | Methyl iodide | >98% | 92 |
| 3 | Isopropyl iodide | 95% | 85 |
| 4 | Allyl bromide | >98% | 90 |
Data is representative and compiled from typical results in the literature.
Experimental Protocols
This protocol describes the formation of the oxazolidinone ring from (1S,2R)-2-amino-1,2-diphenylethanol, which serves as the chiral auxiliary scaffold.
Materials:
-
(1S,2R)-2-amino-1,2-diphenylethanol
-
Diethyl carbonate
-
Potassium carbonate (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of (1S,2R)-2-amino-1,2-diphenylethanol in ethanol, add a catalytic amount of potassium carbonate.
-
Add diethyl carbonate and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure oxazolidinone.
This protocol details the attachment of a glycine moiety to the chiral auxiliary and the subsequent diastereoselective alkylation.
Materials:
-
Chiral oxazolidinone from Protocol 1
-
Sodium hydride (NaH)
-
Ethyl bromoacetate (B1195939)
-
Dry Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
N-Acylation:
-
Suspend the chiral oxazolidinone in dry THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).[2]
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acylated auxiliary in dry THF and cool to -78 °C under an inert atmosphere.[3]
-
Slowly add LDA (1.2 equivalents) and stir for 1-2 hours at -78 °C to ensure complete enolate formation.[3]
-
Add the alkyl halide (1.5 equivalents) dropwise and continue stirring at -78 °C for several hours.[3]
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[3]
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Purify the product by column chromatography.
-
This protocol outlines the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
Materials:
-
Alkylated product from Protocol 2
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
THF/Water solvent mixture
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH and H₂O₂.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with dilute HCl and extract the desired α-amino acid.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the application of this compound auxiliaries in asymmetric synthesis.
Caption: Experimental workflow for asymmetric synthesis.
Troubleshooting and Optimization
-
Low Diastereoselectivity: The steric properties of the substrate, reagent, or auxiliary may not be optimal. Consider modifying the auxiliary or the reagent to be bulkier or less bulky.[3]
-
Low Reaction Yield: Incomplete deprotonation can be addressed by using a stronger base or increasing the deprotonation time or temperature.[3] Ensure all reagents are of high quality and the reaction is conducted under strictly anhydrous conditions, as organometallic reagents are highly sensitive to moisture.[3]
-
Inconsistent Results: The concentration and purity of organometallic reagents can vary. It is recommended to titrate them before use.[3]
By following these protocols and understanding the underlying mechanism, researchers can effectively utilize this compound auxiliaries for the synthesis of a wide range of enantiomerically pure compounds for applications in drug discovery and development.
References
Application Notes & Protocols: Immobilization of (1S,2R)-2-Amino-1,2-diphenylethanol for Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,2R)-2-Amino-1,2-diphenylethanol is a versatile chiral auxiliary and ligand extensively used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.[1] The heterogenization of this chiral catalyst by attaching it to a solid substrate offers significant advantages, including simplified purification of products, catalyst recyclability, and the potential for use in continuous flow systems.[2][3] This document provides detailed protocols for the immobilization of (1S,2R)-2-amino-1,2-diphenylethanol onto two common substrates, silica (B1680970) gel and a polymer resin, and its application in a model asymmetric reaction.
Section 1: Immobilization on Aminated Silica Gel
This protocol details the covalent attachment of a derivative of (1S,2R)-2-amino-1,2-diphenylethanol to aminated silica gel using a diisocyanate linker, creating a chiral stationary phase (CSP) suitable for HPLC or for use as a heterogeneous catalyst.[4]
Experimental Protocol 1: Immobilization on Silica Gel
Materials:
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
-
Phenyl isocyanate
-
1,4-Phenylene diisocyanate (linker)
-
Aminated silica gel
-
Anhydrous toluene (B28343)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Soxhlet extractor
Procedure:
Step 1: Synthesis of the Chiral Selector
-
In a round-bottom flask, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol (1.0 eq.) in anhydrous toluene.
-
Add phenyl isocyanate (1.0 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude chiral selector (a urea (B33335) derivative).
-
Recrystallize the crude product from ethanol/water to obtain the purified chiral selector.
Step 2: Immobilization on Aminated Silica Gel
-
Suspend the aminated silica gel (1.0 g) in anhydrous DMF.
-
In a separate flask, dissolve the purified chiral selector (1.2 eq.) and 1,4-phenylene diisocyanate (1.5 eq.) in anhydrous DMF.
-
Add the solution of the chiral selector and linker to the silica gel suspension.
-
Heat the mixture at 80°C for 24 hours with constant stirring.
-
After cooling to room temperature, filter the modified silica gel.
-
Wash the silica gel sequentially with DMF, methanol, and diethyl ether.
-
To cap any unreacted isocyanate groups, resuspend the silica gel in methanol and stir for 4 hours.
-
Filter the silica gel and wash thoroughly with methanol.
-
Dry the resulting immobilized catalyst (chiral stationary phase) under vacuum.
Characterization: The successful immobilization can be confirmed by FT-IR spectroscopy, elemental analysis, and solid-state NMR.[4]
Logical Workflow for Silica Gel Immobilization
Caption: Workflow for immobilizing this compound on silica gel.
Section 2: Immobilization on Merrifield Resin
This protocol describes a general method for attaching a chiral amino alcohol to a chloromethylated polystyrene (Merrifield) resin. This method is adapted from established procedures for attaching amino acids and other nucleophiles to such supports.[1][5]
Experimental Protocol 2: Immobilization on Merrifield Resin
Materials:
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
-
Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked)
-
Sodium hydride (NaH) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Swell the Merrifield resin (1.0 g) in anhydrous DMF for 1 hour in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol (2.0 eq. relative to the resin's chlorine loading) in anhydrous DMF.
-
Cool the amino alcohol solution to 0°C and carefully add sodium hydride (2.0 eq.) portion-wise to form the alkoxide. Stir until hydrogen evolution ceases.
-
Add the freshly prepared amino alcohol alkoxide solution to the swollen resin suspension.
-
Heat the reaction mixture to 60°C and stir for 48 hours.
-
Cool the mixture to room temperature and filter the resin.
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), water (3x), methanol (3x), and DCM (3x).
-
Dry the functionalized resin under vacuum to a constant weight.
Characterization: The loading of the chiral ligand on the resin can be determined by elemental analysis (nitrogen content) or by cleaving a small sample and analyzing the supernatant.
Workflow for Merrifield Resin Immobilization
Caption: Workflow for attaching this compound to Merrifield resin.
Section 3: Application in Asymmetric Synthesis
The immobilized (1S,2R)-2-amino-1,2-diphenylethanol can be used as a heterogeneous catalyst in various asymmetric reactions. A classic example is the enantioselective addition of diethylzinc (B1219324) to aldehydes.
Experimental Protocol 3: Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)
Materials:
-
Polymer-supported (1S,2R)-2-amino-1,2-diphenylethanol (from Protocol 2)
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Titanium (IV) isopropoxide
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, nitrogen-flushed flask, add the polymer-supported catalyst (10 mol% based on ligand loading).
-
Add anhydrous toluene to suspend the resin.
-
Add titanium (IV) isopropoxide (1.2 eq.) and stir for 30 minutes at room temperature.
-
Add diethylzinc solution (2.0 eq.) dropwise and stir for another 30 minutes.
-
Cool the mixture to 0°C and add benzaldehyde (1.0 eq.) dropwise.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter off the polymer-supported catalyst. The catalyst can be washed, dried, and reused.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenyl-1-propanol) by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using both homogeneous and immobilized chiral amino alcohol catalysts.
| Entry | Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Homogeneous (1S,2R)-2-amino-1,2-diphenylethanol | ~95 | >98 | General Literature |
| 2 | Benzaldehyde | Polymer-Supported (similar amino alcohol) | 85-95 | 90-97 | Adapted from[6] |
| 3 | 4-Chlorobenzaldehyde | Polymer-Supported (similar amino alcohol) | 88 | 95 | Adapted from[6] |
| 4 | 2-Naphthaldehyde | Polymer-Supported (similar amino alcohol) | 91 | 92 | Adapted from[6] |
Catalytic Cycle Pathway
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc.
References
- 1. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 2. Application of chiral recyclable catalysts in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol derivates on aminated silica gel with different linkages as chiral stationary phases and their enantioseparation evaluation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of the 2-Amino-1,2-diphenylethanol Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the versatile chiral auxiliary, 2-amino-1,2-diphenylethanol, from various synthetic products. This auxiliary is widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylation, aldol (B89426) additions, and cycloadditions. The efficient and clean removal of the auxiliary is a critical step in obtaining the final enantiomerically pure target molecule.
Introduction to Auxiliary Cleavage
The this compound auxiliary is typically incorporated into a substrate to form a chiral oxazolidinone derivative. After the desired stereoselective transformation, the auxiliary must be cleaved to release the product. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or amide) and the stability of the product to the reaction conditions. The most common strategies for cleavage include hydrolytic, reductive, and oxidative methods. Each method offers distinct advantages and may be suited for different downstream applications.
Comparative Overview of Cleavage Methods
The selection of an appropriate cleavage protocol is crucial for maximizing yield and preserving the stereochemical integrity of the product. The following table summarizes common methods for the cleavage of the this compound auxiliary, along with typical reagents, reaction conditions, and expected outcomes.
| Cleavage Method | Reagents | Typical Product | Typical Yield (%) | Diastereoselectivity | Key Considerations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | 85-95% | High (retention of configuration) | Mild conditions, but peroxide can be incompatible with sensitive functional groups. |
| Reductive | LiBH₄, H₂O | Primary Alcohol | 70-90% | High (retention of configuration) | Reduces the acyl group to an alcohol. |
| SmI₂ | Carboxylic Acid or Alcohol | 60-94% | High (retention of configuration) | Mild and chemoselective, useful for complex molecules.[1] | |
| Oxidative | O₃, then NaBH₄ | Primary Alcohol | Moderate to Good | High (retention of configuration) | Useful for cleaving auxiliaries from enoates; requires ozonolysis setup. |
| Pb(OAc)₄ | Aldehyde/Ketone | Variable | High (retention of configuration) | Effective for 1,2-amino alcohol cleavage; lead reagents are toxic. |
Experimental Protocols
Detailed methodologies for the key cleavage experiments are provided below.
Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid using Lithium Hydroxide (B78521) and Hydrogen Peroxide
This is one of the most common and mild methods for cleaving the N-acyl oxazolidinone to yield the corresponding carboxylic acid.
Materials:
-
N-acyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (2.0 equiv) to the solution, followed by the slow, dropwise addition of 30% H₂O₂ (4.0 equiv).
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the excess peroxide by the careful addition of a saturated aqueous solution of Na₂SO₃ at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
To recover the auxiliary, make the aqueous layer basic (pH 10-11) with 1M NaOH and extract with ethyl acetate.
-
Combine the organic layers containing the product, wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Reductive Cleavage to the Primary Alcohol using Lithium Borohydride (B1222165)
This method is employed when the desired product is a primary alcohol.
Materials:
-
N-acyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
-
Anhydrous diethyl ether or THF
-
Lithium borohydride (LiBH₄)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude alcohol and recover the chiral auxiliary by flash column chromatography.
Protocol 3: Oxidative Cleavage of N-Enoates using Ozonolysis
This protocol is suitable for the cleavage of N-enoyl oxazolidinones to yield a protected α-hydroxy carboxylic acid derivative, which can be subsequently reduced to a 1,2-diol.
Materials:
-
N-enoyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-enoyl oxazolidinone (1.0 equiv) in a 1:1 mixture of anhydrous DCM and MeOH.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add NaBH₄ (3.0 equiv) portion-wise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing the Cleavage Pathways
The following diagrams illustrate the general mechanisms and workflows for the different cleavage methods.
Caption: Hydrolytic cleavage of the auxiliary to yield a carboxylic acid.
Caption: Reductive cleavage of the auxiliary to yield a primary alcohol.
Caption: General workflow for oxidative cleavage via ozonolysis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with 2-Amino-1,2-diphenylethanol Auxiliary
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R,2S)-(-)-2-amino-1,2-diphenylethanol and its (1S,2R)-(+)-enantiomer as chiral auxiliaries to enhance diastereoselectivity in asymmetric synthesis. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key performance data to support your experimental work.
Troubleshooting Guide
Low Diastereoselectivity (Poor d.r. or d.e.)
Question: We are observing a low diastereomeric ratio (d.r.) in our reaction. What are the potential causes and how can we improve it?
Answer: Low diastereoselectivity is a common issue that can often be resolved by carefully evaluating and optimizing several reaction parameters. The primary function of the 2-amino-1,2-diphenylethanol auxiliary is to create a rigid, chelated transition state that directs the approach of the incoming reagent. If this transition state is not well-formed or is disrupted, a loss of selectivity will occur.
Possible Causes and Solutions:
-
Incomplete Chelation: The metal center (e.g., from an organometallic reagent or a Lewis acid) may not be effectively coordinating with both the amino and hydroxyl groups of the auxiliary.
-
Solution:
-
Change the Metal Cation: Different metal ions (e.g., Li⁺, Mg²⁺, Zn²⁺, Ti⁴⁺) have distinct coordination properties. Experiment with different organometallic reagents or Lewis acids to find one that forms a more rigid chelate.
-
Use of Additives: The addition of salts like lithium chloride (LiCl) can help to break up aggregates of organometallic reagents and favor the formation of a monomeric, well-defined chelated transition state.
-
-
-
Suboptimal Solvent: The solvent plays a crucial role in the stability and geometry of the transition state.
-
Solution:
-
Solvent Polarity: Ethereal solvents like tetrahydrofuran (B95107) (THF) are generally preferred as they can coordinate to the metal center without disrupting the chelation with the auxiliary. Highly coordinating solvents may compete with the auxiliary, leading to a less rigid transition state.
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can react with organometallic reagents and disrupt the chelation.
-
-
-
Reaction Temperature Too High: The energy difference between the diastereomeric transition states is often small. Higher temperatures can provide enough thermal energy to overcome this barrier, leading to the formation of both diastereomers.
-
Solution:
-
Lower the Temperature: Conducting the reaction at low temperatures (e.g., -78 °C, -100 °C) is critical for maximizing diastereoselectivity.
-
-
-
Steric Mismatch: The steric bulk of the substrate, electrophile/nucleophile, or the auxiliary itself can influence the facial bias.
-
Solution:
-
Substrate Modification: If possible, modifying the steric bulk of the substrate can enhance the directing effect of the auxiliary.
-
Reagent Selection: The size of the incoming electrophile or nucleophile can impact selectivity. Sometimes a bulkier or less bulky reagent can lead to better results.
-
-
-
Incorrect Enolate Geometry: In reactions involving enolates (e.g., alkylations, aldol (B89426) reactions), the geometry of the enolate (E vs. Z) can significantly affect the stereochemical outcome.
-
Solution:
-
Base Selection: The choice of base for deprotonation can influence the enolate geometry. For example, lithium diisopropylamide (LDA) often favors the formation of the kinetic (less substituted) enolate.
-
Deprotonation Conditions: The temperature and duration of the deprotonation step should be carefully controlled to ensure the formation of the desired enolate isomer.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the this compound auxiliary induce diastereoselectivity?
A1: The mechanism relies on the formation of a rigid five-membered chelate ring between the amino and hydroxyl groups of the auxiliary and a metal ion (from a Lewis acid or organometallic reagent). This chelation creates a sterically hindered environment on one face of the reactive center (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. The two phenyl groups on the auxiliary play a key role in providing the necessary steric bulk to effectively block one of the prochiral faces.
Q2: Which enantiomer of the auxiliary, (1R,2S)-(-) or (1S,2R)-(+), should I use?
A2: The choice of the auxiliary's enantiomer determines the absolute stereochemistry of the newly formed stereocenter. (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol will lead to the formation of opposite enantiomers of the final product after the auxiliary is cleaved. The selection depends on the desired stereochemistry of your target molecule.
Q3: What are the most common reactions where this auxiliary is employed?
A3: This auxiliary is widely used in various carbon-carbon bond-forming reactions, including:
-
Diastereoselective alkylation of ketone and ester enolates.
-
Diastereoselective aldol reactions.
-
Asymmetric reductions of ketones. [1]
-
Asymmetric additions of organometallic reagents to carbonyl compounds.
Q4: How can I remove the auxiliary after the reaction?
A4: The auxiliary is typically attached to the substrate via an amide or imine bond. Cleavage can be achieved under various conditions depending on the stability of the product. Common methods include:
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) can cleave the auxiliary.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce the amide or imine linkage, liberating the product as an alcohol or amine.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed.
It is crucial to choose cleavage conditions that do not cause epimerization or racemization of the newly formed stereocenter.
Q5: How do I determine the diastereomeric ratio of my product?
A5: The diastereomeric ratio (d.r.) is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. By integrating the signals of protons that are unique to each diastereomer, a quantitative ratio can be calculated. In cases where the signals overlap, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the diastereomers.
Data Presentation
The following tables summarize the diastereoselectivity achieved in representative reactions using the this compound auxiliary.
Table 1: Diastereoselective Alkylation of Ketone Enolates
| Ketone Substrate | Electrophile | Auxiliary Enantiomer | Diastereomeric Ratio (d.r.) | Reference |
| Cyclohexanone | Methyl Iodide | (1R,2S)-(-) | >95:5 | Fictionalized Example |
| Propiophenone | Benzyl Bromide | (1S,2R)-(+) | 90:10 | Fictionalized Example |
| 2-Methylcyclopentanone | Ethyl Iodide | (1R,2S)-(-) | 85:15 | Fictionalized Example |
Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.
Table 2: Diastereoselective Aldol Reactions
| Aldehyde | Ketone Enolate Source | Auxiliary Enantiomer | Diastereomeric Ratio (d.r.) | Reference |
| Benzaldehyde | Acetone | (1R,2S)-(-) | 92:8 | Fictionalized Example |
| Isobutyraldehyde | Propiophenone | (1S,2R)-(+) | >98:2 | Fictionalized Example |
| Acetaldehyde | Cyclohexanone | (1R,2S)-(-) | 88:12 | Fictionalized Example |
Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Ketone Enolate
This protocol describes a general procedure for the diastereoselective alkylation of a ketone using (1R,2S)-(-)-2-amino-1,2-diphenylethanol as the chiral auxiliary.
1. Formation of the Chiral Imine:
- In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 eq.), (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
- Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
- Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
2. Deprotonation and Alkylation:
- Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF to the cooled imine solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
- Add the alkylating agent (e.g., alkyl halide, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
- Stir the reaction at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
3. Workup and Auxiliary Cleavage:
- Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
- Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product containing the chiral auxiliary can be purified by column chromatography.
- For auxiliary cleavage, the purified product can be treated with aqueous HCl at room temperature or reflux to hydrolyze the imine and liberate the α-alkylated ketone.
Protocol 2: Diastereoselective Aldol Reaction
This protocol provides a general method for a diastereoselective aldol reaction using (1S,2R)-(+)-2-amino-1,2-diphenylethanol.
1. Formation of the Chiral Enolate:
- Follow the procedure for the formation of the chiral imine as described in Protocol 1, using the desired ketone and (1S,2R)-(+)-2-amino-1,2-diphenylethanol.
- Dissolve the resulting crude imine in anhydrous THF and cool to -78 °C under an inert atmosphere.
- Add LDA (1.2 eq.) and stir for 1-2 hours to form the lithium aza-enolate.
2. Aldol Addition:
- To the solution of the chiral enolate at -78 °C, add the aldehyde (1.0 eq.) dropwise.
- Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
3. Workup and Product Isolation:
- Quench the reaction with saturated aqueous ammonium chloride at -78 °C.
- Follow the workup procedure as described in Protocol 1 to isolate the crude aldol adduct.
- The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.
- Purification by column chromatography can separate the diastereomers.
- Cleavage of the auxiliary can be achieved by acidic hydrolysis to yield the β-hydroxy ketone.
Mandatory Visualizations
Caption: Mechanism of stereochemical induction via a rigid chelated transition state.
Caption: Workflow for troubleshooting low diastereoselectivity in experiments.
References
Technical Support Center: Purification of Products Synthesized with 2-Amino-1,2-diphenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-1,2-diphenylethanol in their synthetic protocols. The following sections address common purification challenges encountered when this versatile chiral auxiliary is employed in the synthesis of various chiral compounds.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during the purification of your target compounds.
Issue 1: Difficulty in Separating Diastereomeric Products
Q: I have synthesized a product using a this compound-derived chiral auxiliary, and I am struggling to separate the resulting diastereomers by standard column chromatography. What can I do?
A: Separating diastereomers can be challenging due to their similar physical properties. Here are several strategies you can employ:
-
Optimize Your Chromatography Conditions:
-
Solvent System: A systematic screen of solvent systems with varying polarities is crucial. Sometimes, a small change in the solvent ratio or the addition of a third co-solvent can significantly improve separation. For instance, in the purification of N-acylated oxazolidinones, solvent systems like ethyl acetate/hexanes are commonly used.[1][2]
-
Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its acidic nature can sometimes cause issues. Consider using neutral or basic alumina, or even reverse-phase chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is a powerful tool. Normal-phase HPLC on silica gel can be effective for separating diastereomeric esters.[4] Chiral HPLC can also be used to analyze the diastereomeric ratio.[5]
-
-
Diastereoselective Crystallization:
-
This technique can be highly effective for separating diastereomers. The process relies on the different solubilities of the diastereomeric salts in a particular solvent. It has been shown that the choice of solvent and the presence of substituents on the aromatic rings can significantly affect the efficiency of the resolution.[6]
-
Troubleshooting Crystallization: If your product "oils out" instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or adding an anti-solvent (a solvent in which the product is less soluble). Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
-
Issue 2: Incomplete or Low-Yielding Cleavage of the Chiral Auxiliary
Q: I am trying to remove the this compound auxiliary from my product, but the reaction is either incomplete or gives a low yield of my desired compound. What are the common pitfalls?
A: The efficient cleavage of the chiral auxiliary is critical for isolating your final product in high purity and yield. Here are some common issues and their solutions:
-
Choice of Cleavage Conditions: The method for cleaving the auxiliary depends on the nature of your product and the linkage to the auxiliary.
-
Hydrolysis: For N-acylated oxazolidinones, hydrolysis with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water is a common method.[1]
-
Reductive Cleavage: For certain applications, reductive cleavage using agents like lithium aluminium hydride (LiAlH₄) can be employed to yield the corresponding amino alcohol.[7]
-
Acidic Cleavage: In some cases, acidic conditions are used for deprotection.[8]
-
-
Reaction Monitoring: It is essential to monitor the progress of the cleavage reaction by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time. Incomplete reactions will lead to a mixture of the product and the product still attached to the auxiliary, complicating purification.
-
Work-up Procedure: After cleavage, a careful work-up is necessary to separate the product from the liberated chiral auxiliary.
-
Extraction: A standard aqueous work-up with a suitable organic solvent is typically the first step. The choice of pH for the aqueous layer can be critical for separating the product from the auxiliary.
-
Precipitation: In some cases, the chiral auxiliary may precipitate out of the solution upon work-up, allowing for its recovery by filtration.[9]
-
Issue 3: Unexpected Side Products Complicating Purification
Q: My reaction has produced several unexpected side products, making the purification of my target compound very difficult. What are some common side reactions to be aware of?
A: The formation of side products is a common challenge in organic synthesis. When using this compound as a chiral auxiliary, some potential side reactions include:
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Epimerization: Under certain conditions (e.g., strongly basic or acidic), the stereocenter alpha to a carbonyl group can epimerize, leading to a loss of diastereomeric purity. It is crucial to control the reaction conditions, particularly temperature and the choice of base.
-
Incomplete Reactions: As mentioned earlier, incomplete acylation of the auxiliary or incomplete alkylation of the resulting enolate will lead to a mixture of starting materials and products.
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Degradation of the Auxiliary or Product: The stability of your compounds to the reaction and purification conditions should be assessed. For example, prolonged exposure to strong acids or bases can lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis that lead to purification challenges?
A1: this compound is widely used as a chiral auxiliary, most notably in the formation of Evans-type oxazolidinones.[10][11] These are then used in a variety of stereoselective reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.[10] It is also used in the synthesis of chiral ligands for asymmetric catalysis.[3] The primary purification challenge in all these applications is typically the separation of the resulting diastereomers and the efficient removal of the chiral auxiliary.
Q2: How can I effectively remove the recovered this compound auxiliary from my final product after cleavage?
A2: After the cleavage reaction, the chiral auxiliary can often be separated from the desired product by a combination of techniques:
-
Extraction: Adjusting the pH of the aqueous phase during work-up can be very effective. Since this compound is an amine, it will be protonated and soluble in an acidic aqueous solution, while your product may remain in the organic phase. Conversely, in a basic aqueous solution, the deprotonated amine will be more soluble in the organic phase.
-
Crystallization: The recovered auxiliary is often a crystalline solid and can sometimes be removed by filtration if it precipitates from the reaction mixture or during work-up.[9]
-
Column Chromatography: If extraction and crystallization are not sufficient, column chromatography is a reliable method for separating the auxiliary from your product.
Q3: Are there any general tips for the crystallization of diastereomeric salts formed with this compound?
A3: Yes, successful diastereoselective crystallization often depends on fine-tuning the conditions:
-
Solvent Selection: The choice of solvent is critical. A solvent in which one diastereomer is significantly less soluble than the other is ideal. A systematic screening of various solvents and solvent mixtures is recommended.
-
Cooling Rate: Slow cooling of the solution often leads to the formation of larger, purer crystals. Rapid cooling can trap impurities and the undesired diastereomer.
-
Concentration: The concentration of the solution can impact the success of crystallization. Supersaturation is required for crystal growth, but overly concentrated solutions may lead to "oiling out."
-
Seeding: Adding a few seed crystals of the desired pure diastereomer can initiate crystallization and improve the overall efficiency of the resolution.
Data Presentation
Table 1: Common Purification Techniques for Products Synthesized with this compound
| Purification Technique | Application | Key Considerations |
| Column Chromatography | Separation of diastereomers, removal of unreacted starting materials and side products. | Optimize solvent system and stationary phase. Consider HPLC for difficult separations.[1][2][4] |
| Diastereoselective Crystallization | Separation of diastereomers, particularly as salts. | Solvent choice, cooling rate, and concentration are critical parameters.[6] |
| Acid-Base Extraction | Removal of the chiral auxiliary after cleavage. | Exploit the basic nature of the amino group in the auxiliary. |
| Recrystallization | Final purification of the desired product or diastereomer. | Choose a suitable solvent system to obtain high purity crystals.[1] |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Condensation and Auxiliary Cleavage
This protocol is adapted from the work of Evans and Gage and describes a typical workflow for an aldol reaction using an oxazolidinone derived from a chiral amino alcohol, followed by the cleavage of the auxiliary.[1]
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with an appropriate acid chloride or anhydride (B1165640) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a suitable base (e.g., dibutylboron triflate and diisopropylethylamine) at low temperature (-78 °C to 0 °C) to generate the corresponding boron enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred for a specified time.
-
Work-up and Purification of the Aldol Adduct: The reaction is quenched, and the product is extracted. The crude product, a mixture of diastereomers, can be purified by recrystallization or flash chromatography.[1] The diastereomeric ratio can be determined by techniques like gas chromatography after silylation.[1]
-
Cleavage of the Chiral Auxiliary: The purified aldol adduct is treated with a reagent such as lithium hydroxide in a THF/water mixture to hydrolyze the amide bond.
-
Final Product Isolation: After the cleavage, the desired chiral β-hydroxy acid is isolated by an extractive work-up, and the chiral auxiliary can be recovered.[1]
Mandatory Visualization
Caption: General workflow for asymmetric synthesis and purification.
Caption: Troubleshooting poor diastereomer separation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Systematic study of chiral discrimination upon crystallisation. Part 2.1 Chiral discrimination of 2-arylalkanoic acids by (1R,2S [ ] )-2-amino-1,2-diphenylethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. ideals.illinois.edu [ideals.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Removal of 2-Amino-1,2-diphenylethanol Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the removal of the 2-Amino-1,2-diphenylethanol chiral auxiliary.
Troubleshooting Guide
Issue 1: Incomplete or Slow Cleavage of the Auxiliary
Question: My reaction to remove the this compound auxiliary is sluggish or does not go to completion. What steps can I take to improve the reaction efficiency?
Answer: Incomplete cleavage is a common challenge, often attributed to steric hindrance from the bulky phenyl groups of the auxiliary. The following strategies can be employed to enhance the reaction rate and yield:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or degradation of the desired product.
-
Optimize Solvent System: The choice of solvent is critical. For hydrolytic cleavages, using a co-solvent like THF or dioxane with water can improve the solubility of the substrate. In some cases, switching to a higher boiling point solvent might be beneficial if increased temperature is required.
-
Use a More Potent Reagent:
-
For hydrolytic cleavage, if standard conditions (e.g., NaOH or KOH in aqueous alcohol) are ineffective, consider stronger hydrolytic agents.
-
For reductive cleavage, ensure the activity of the reducing agent (e.g., Lithium Aluminum Hydride - LAH). If the reaction is still slow, a slight excess of the reagent or longer reaction times might be necessary.
-
-
Ensure Homogeneity: A heterogeneous reaction mixture can lead to slow and incomplete reactions. Ensure adequate stirring and consider solvents that fully dissolve all reactants.
Issue 2: Epimerization or Racemization of the Product
Question: I am observing a loss of stereochemical integrity (epimerization or racemization) in my product after removing the auxiliary. How can I prevent this?
Answer: Epimerization is a significant concern, especially when a stereocenter is located at the α-position to the carbonyl group. The following precautions can help maintain the stereochemical purity of your product:
-
Mild Reaction Conditions: Employ the mildest possible conditions that effectively cleave the auxiliary. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures.
-
Choice of Cleavage Method: Reductive cleavage to an alcohol is generally less prone to causing epimerization at an adjacent stereocenter compared to hydrolysis to a carboxylic acid, which can proceed through an enolate intermediate under basic conditions.
-
Careful pH Control During Work-up: When performing a hydrolytic cleavage, carefully neutralize the reaction mixture. For acid-sensitive products, avoid strongly acidic work-ups. For base-sensitive products, avoid strongly basic conditions for extended periods.
Issue 3: Difficulty in Separating the Product from the Recovered Auxiliary
Question: After the cleavage reaction, I am struggling to separate my desired product from the liberated this compound auxiliary. What purification strategies are effective?
Answer: The separation of the product from the chiral auxiliary is a crucial final step. The physicochemical properties of both your product and the auxiliary will dictate the best separation method.
-
Acid-Base Extraction: Take advantage of the basic nature of the amino group in the this compound auxiliary.
-
After the reaction, quench and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated auxiliary will move into the aqueous layer.
-
The organic layer will contain your desired product (assuming it is not basic).
-
To recover the auxiliary, the acidic aqueous layer can be basified (e.g., with 1 M NaOH) and extracted with an organic solvent.
-
-
Chromatography: If extraction is not sufficiently effective, column chromatography is a reliable method for separation. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system will depend on the polarity of your product and the auxiliary.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: Which method is generally preferred for removing the this compound auxiliary: hydrolysis or reductive cleavage?
A1: The choice of method depends on the desired final product.
-
Hydrolysis is used to obtain the corresponding carboxylic acid.
-
Reductive cleavage is employed to yield the primary alcohol. Reductive cleavage is often faster and may be preferred if epimerization of an α-stereocenter is a concern.
Q2: Can I recover and reuse the this compound auxiliary?
A2: Yes, one of the advantages of using a chiral auxiliary is its potential for recovery and reuse. As outlined in the troubleshooting section, an acid-base extraction is an effective way to recover the auxiliary from the reaction mixture. After isolation, the purity of the recovered auxiliary should be checked (e.g., by NMR, melting point) before reuse.
Q3: Are there any known incompatibilities of the this compound auxiliary with common reagents?
A3: The auxiliary contains amino and hydroxyl groups, which can react with certain reagents. For instance, if the substrate contains other functional groups that are sensitive to strong acids, bases, or reducing agents, these must be appropriately protected before the cleavage step.
Data Presentation
Table 1: Comparison of General Cleavage Methods for N-Acyl Chiral Auxiliaries (Analogous Systems)
| Cleavage Method | Target Product | Common Reagents | General Conditions | Potential Issues |
| Hydrolysis | Carboxylic Acid | LiOH, NaOH, KOH | Aqueous alcohol, 0 °C to reflux | Slow reaction, epimerization |
| Reductive Cleavage | Primary Alcohol | LiAlH₄, LiBH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | Difficult work-up, safety with hydrides |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol describes a general method for the acid-catalyzed hydrolysis of an N-acyl derivative of this compound to the corresponding carboxylic acid.
-
Dissolution: Dissolve the N-acyl substrate (1.0 equiv) in a suitable solvent mixture such as aqueous dioxane or a mixture of acetic acid and water.
-
Acid Addition: Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-10 equivalents).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract with an organic solvent.
-
-
Purification: Purify the carboxylic acid and the recovered auxiliary by column chromatography or crystallization.
Protocol 2: General Procedure for Reductive Cleavage with LiAlH₄
This protocol outlines a general method for the reductive cleavage of an N-acyl derivative of this compound to the corresponding primary alcohol.
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the N-acyl substrate (1.0 equiv) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-3.0 equivalents) in the same anhydrous solvent. Caution: LiAlH₄ reacts violently with water.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. The reaction can be gently heated to reflux if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Fieser work-up):
-
Cool the reaction to 0 °C.
-
Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used (in g).
-
Add an equal volume of 15% aqueous NaOH.
-
Add three times the volume of water.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
-
Isolation: Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol and the recovered auxiliary by column chromatography.
Visualizations
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Preventing racemization during 2-Amino-1,2-diphenylethanol auxiliary removal
Welcome to the technical support center for the use and removal of the 2-amino-1,2-diphenylethanol chiral auxiliary. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during the auxiliary removal step, ensuring the stereochemical integrity of their target molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the removal of a chiral auxiliary?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). This results in a loss of optical activity. In the context of asymmetric synthesis, preventing racemization is critical because the biological activity and safety of chiral molecules, such as pharmaceuticals, often depend on a single stereoisomer. The removal of the this compound auxiliary, if not performed under optimal conditions, can lead to the loss of the desired stereochemistry at an adjacent newly created chiral center.
Q2: What are the common mechanisms that lead to racemization during the cleavage of the this compound auxiliary?
A2: Racemization during the removal of this auxiliary, particularly when it is attached to a carbonyl group, often proceeds through the formation of a planar, achiral intermediate like an enol or enolate.[1] This can be catalyzed by both acidic and basic conditions. Once the planar intermediate is formed, subsequent protonation or reaction can occur from either face with equal probability, leading to a racemic mixture.[1] The specific conditions of the cleavage reaction, such as temperature, pH, and solvent, can influence the propensity for enolization and subsequent racemization.
Q3: What are the primary methods for removing the this compound auxiliary?
A3: The this compound auxiliary, being a vicinal amino alcohol, can be removed through several methods. The most common include:
-
Oxidative Cleavage: Using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), which cleave the carbon-carbon bond between the hydroxyl and amino-bearing carbons.[1][2]
-
Reductive Cleavage: Typically involving catalytic hydrogenation, which can cleave the C-N bond of the auxiliary.
-
Acidic Hydrolysis: While less common for this specific purpose due to the risk of racemization, acidic conditions can be used to hydrolyze certain linkages to the auxiliary.
Q4: Which cleavage method is generally preferred to minimize racemization?
A4: Oxidative cleavage with reagents like sodium periodate is often preferred for 1,2-amino alcohols as it can be performed under mild, neutral, or slightly acidic conditions, which are less likely to cause epimerization at an adjacent stereocenter compared to harsh acidic or basic conditions.[3] The reaction is typically fast and selective for the vicinal amino alcohol moiety.[3][4] Reductive methods can also be mild, but the choice depends on the overall functionality of the molecule.
Q5: How does temperature affect racemization during auxiliary removal?
A5: Higher reaction temperatures generally increase the rate of racemization. Elevated temperatures provide the necessary energy to overcome the activation barrier for the formation of achiral intermediates like enolates. Therefore, it is advisable to perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
Issue: Significant racemization is observed in my product after removing the this compound auxiliary.
This troubleshooting guide will help you identify and address the potential causes of racemization during the cleavage of the this compound auxiliary.
Step 1: Analyze Your Cleavage Method and Conditions
The choice of cleavage method is the most critical factor. Harsh conditions are a primary cause of racemization.
-
Are you using harsh acidic or basic conditions?
-
Problem: Strong acids or bases can catalyze the formation of planar enolate intermediates, which are prone to racemization.[1]
-
Solution: Switch to a milder cleavage method. Oxidative cleavage with sodium periodate (NaIO₄) is generally performed under neutral or slightly acidic conditions and is often a good alternative.[3] If your molecule is sensitive to oxidation, consider catalytic hydrogenation under neutral conditions.
-
-
Is the reaction temperature too high?
-
Problem: Higher temperatures can accelerate the rate of epimerization.
-
Solution: Perform the reaction at a lower temperature. For many oxidative cleavages, 0°C to room temperature is sufficient. If the reaction is slow at lower temperatures, extend the reaction time instead of increasing the temperature.
-
Step 2: Evaluate Reagents and Solvents
-
Is your solvent appropriate?
-
Problem: The polarity of the solvent can influence the stability of intermediates that may lead to racemization.
-
Solution: Screen different solvents. For oxidative cleavages with periodate, aqueous or alcoholic solvents are common. For reductive cleavages, a range of solvents can be used, and it may be beneficial to choose a less polar solvent if enolization is a concern.
-
-
Is the reaction time optimized?
-
Problem: Prolonged exposure to even mildly acidic or basic conditions can lead to racemization over time.
-
Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Step 3: Assess the Work-up and Purification Procedure
Racemization can also occur after the main reaction is complete.
-
Is your aqueous work-up too acidic or basic?
-
Problem: Quenching the reaction or performing extractions with strong acids or bases can cause racemization of the final product.
-
Solution: Use buffered solutions or mild acids/bases (e.g., saturated ammonium (B1175870) chloride, sodium bicarbonate) for pH adjustments during the work-up.
-
-
Is your purification method causing racemization?
-
Problem: Chromatography on silica (B1680970) gel, which is acidic, can sometimes lead to the racemization of sensitive compounds.
-
Solution: If you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a base like triethylamine. Alternatively, consider other purification methods like chromatography on neutral alumina (B75360) or crystallization.
-
Data Presentation: Auxiliary Cleavage Conditions
While specific quantitative data for the removal of the this compound auxiliary with corresponding enantiomeric excess (ee) values are not extensively documented in comparative studies, the following table summarizes common conditions for the cleavage of 1,2-amino alcohol auxiliaries and highlights key considerations for maintaining stereochemical integrity.
| Cleavage Method | Reagent(s) | Typical Solvent(s) | Typical Temperature | Considerations for Preventing Racemization |
| Oxidative Cleavage | Sodium Periodate (NaIO₄) | THF/H₂O, MeOH/H₂O | 0°C to RT | Generally mild and rapid, minimizing the risk of racemization.[3] The reaction is often performed at a controlled pH. |
| Oxidative Cleavage | Lead Tetraacetate (Pb(OAc)₄) | Benzene, CH₂Cl₂, Acetic Acid | RT | Effective for vicinal diols and amino alcohols.[1][5] Must be run in anhydrous non-polar solvents to avoid hydrolysis of the reagent.[1] |
| Reductive Cleavage | H₂, Pd/C | MeOH, EtOH, EtOAc | RT | Generally mild conditions. The choice of catalyst and solvent can be optimized. Ensure the substrate is stable to hydrogenation. |
Experimental Protocols
Protocol 1: Oxidative Cleavage using Sodium Periodate (NaIO₄)
This protocol is a general guideline for the cleavage of a substrate-bound this compound auxiliary.
-
Dissolution: Dissolve the substrate (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and water (e.g., a 3:1 ratio). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve sodium periodate (NaIO₄, 1.5 to 2.5 equivalents) in water.
-
Reaction: Add the NaIO₄ solution dropwise to the cooled substrate solution over 15-30 minutes.
-
Monitoring: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine species, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Reductive Cleavage using Catalytic Hydrogenation
This protocol describes a general procedure for the hydrogenolysis of the auxiliary.
-
Preparation: Dissolve the substrate (1 equivalent) in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol% Pd) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods.
Visualizations
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for identifying and resolving causes of racemization.
Mechanism of Auxiliary Cleavage and Potential Racemization
Caption: Oxidative cleavage of the auxiliary and a potential pathway for racemization.
References
- 1. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Recrystallization of 2-Amino-1,2-diphenylethanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Amino-1,2-diphenylethanol derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and its analogs, presented in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated and cools too quickly.
-
Solution 1: Add More Solvent. Your solution may be supersaturated to the point where the compound comes out of solution above its melting point. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
Solution 2: Change the Solvent System. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution.
-
Solution 3: Reduce the Cooling Rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow down the cooling process.
Q2: Very few or no crystals are forming upon cooling. What is the likely cause and solution?
A2: This issue typically indicates that the solution is not saturated enough for crystals to form.
-
Solution 1: Reduce Solvent Volume. Too much solvent may have been used. Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Solution 2: Induce Crystallization. If the solution is supersaturated but crystals are not forming, you can try to induce crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 3: Seeding. Add a "seed crystal" (a tiny amount of the pure solid compound) to the cooled solution. This will provide a template for other crystals to grow upon.
-
Solution 4: Use an Anti-Solvent (for mixed solvent systems). If you are using a single solvent, you can try a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution and then cool.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can result from several factors.
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Reason 1: Using too much solvent. This is a common cause of low recovery as a significant amount of the product remains in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.
-
-
Reason 2: Premature crystallization. If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. It is also advisable to use a slight excess of the hot solvent to prevent premature crystallization.
-
-
Reason 3: Washing with warm solvent. Washing the collected crystals with solvent that is not sufficiently chilled can redissolve some of the product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold solvent.
-
Q4: The recrystallized product is colored, but the pure compound should be colorless. How can I remove the colored impurities?
A4: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Caution: Do not add too much charcoal, as it can also adsorb your desired compound, leading to a lower yield.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new this compound derivative?
A1: The most critical first step is solvent screening. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Due to the presence of both polar (amino and hydroxyl groups) and non-polar (phenyl rings) moieties in this compound derivatives, a range of solvents and solvent mixtures should be tested. Good starting points include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and mixed solvent systems such as alcohol-water or dichloromethane-hexane.
Q2: How do I choose between a single-solvent and a two-solvent recrystallization?
A2: A single-solvent recrystallization is generally preferred for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential between hot and cold conditions, a two-solvent system is a good alternative. In a two-solvent system, you need one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible.
Q3: My compound has both erythro and threo diastereomers. Can recrystallization be used to separate them?
A3: Yes, diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. This involves carefully selecting a solvent system in which one diastereomer is significantly less soluble than the other. It may require multiple recrystallization steps to achieve high diastereomeric purity.
Q4: Can I form a salt of my amino alcohol to improve crystallization?
A4: Absolutely. For basic compounds like amines, forming a salt with an acid (e.g., hydrochloric acid or sulfuric acid) can significantly alter its solubility properties and often leads to a more crystalline solid that is easier to recrystallize.[1] After purification of the salt, the free amine can be regenerated by treatment with a base.
Data Presentation
The following table summarizes quantitative data for the recrystallization of a compound structurally similar to this compound, which can be used as a starting point for optimization.
| Compound | Solvent System | Solvent Ratio (by weight) | Recrystallization Temperature | Reference |
| l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | Methanol:Water | 20:1 to 1:1 (10:1 to 2:1 preferred) | -20°C to boiling point (0°C to 60°C preferred) | [1] |
| Racemic cis-2-amino-1,2-diphenylethanol | Aqueous Ethanol | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: General Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A troubleshooting workflow for common recrystallization issues.
References
Effect of temperature on enantioselectivity in 2-Amino-1,2-diphenylethanol reactions
Technical Support Center: Temperature Effects in Asymmetric Synthesis
Welcome to the technical support center for asymmetric reactions involving 2-Amino-1,2-diphenylethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting guidance on the critical role of temperature in controlling enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between reaction temperature and enantioselectivity?
A1: The enantioselectivity of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the pathways leading to the two enantiomers (R and S). This relationship is described by the Eyring equation. Generally, a lower reaction temperature increases the impact of this energy difference, leading to a higher population of the product from the lower energy transition state and, therefore, higher enantiomeric excess (ee). Conversely, as the temperature increases, the system has more thermal energy to overcome both activation barriers, which can lead to a decrease in enantioselectivity.[1][2][3]
Q2: Why does lowering the temperature typically improve enantioselectivity in reactions using catalysts derived from this compound?
A2: Catalysts and chiral auxiliaries derived from this compound, such as oxazaborolidines used in Corey-Bakshi-Shibata (CBS) reductions, create a specific chiral environment.[4][5] The substrate can approach the reactive center in at least two different ways, leading to two diastereomeric transition states. These transition states have slightly different energies. Lowering the temperature makes the reaction more sensitive to this small energy difference (ΔΔG‡). The reaction will preferentially proceed through the lowest energy transition state, thus enhancing the formation of one enantiomer over the other.
Q3: Are there cases where higher temperatures can actually improve enantioselectivity?
A3: While less common, there are instances where enantioselectivity improves with increasing temperature.[1] This can occur in complex reaction systems where multiple catalytic cycles or competing side reactions are present. For example, a non-catalytic background reaction that produces a racemic mixture might become less significant at higher temperatures compared to the desired catalytic cycle.[1][6] In some specific cases involving B-unsubstituted oxazaborolidine catalysts, enantioselectivity has been observed to increase with temperature.[1]
Q4: Can temperature changes cause a complete reversal of enantioselectivity?
A4: Yes, a temperature-dependent inversion of enantioselectivity is a known, though rare, phenomenon.[7][8][9] This occurs when the entropic (ΔS‡) and enthalpic (ΔH‡) contributions to the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡) for the two competing pathways have different signs or magnitudes. At a certain temperature (the isoenantioselective temperature), the enantiomeric excess can become zero, and beyond this point, the selectivity can invert. For example, a reaction might produce the (S)-enantiomer at 0°C but the (R)-enantiomer at -44°C.[7][9]
Troubleshooting Guide
Issue 1: My enantiomeric excess (% ee) is consistently lower than reported in the literature.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Temperature Control | Verify the calibration of your thermometer or cooling system. For low-temperature reactions (-78 °C), ensure the dry ice/acetone bath is well-mixed and not stratified. Use an internal thermometer to measure the actual reaction mixture temperature, not just the bath temperature. |
| Reaction Too Warm | As a general rule, lower temperatures favor higher enantioselectivity.[1] Try running the reaction at a lower temperature than you are currently using. Even a 10-20 °C decrease can have a significant impact. |
| Exothermic Reaction | Slow, dropwise addition of a reactive reagent (e.g., borane (B79455) solution) to the cooled reaction mixture is crucial. A rapid addition can cause localized heating, raising the internal temperature and lowering the ee. |
| Impure Reagents/Ligand | The purity of the chiral ligand or catalyst is critical. Impurities can interfere with the catalytic cycle.[10] Assess the purity of your this compound derivative by NMR, chiral HPLC, or melting point.[10] |
Issue 2: I am observing significant batch-to-batch variation in my enantioselectivity.
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | Ensure consistent and stable cooling throughout the entire reaction time for every batch. Minor fluctuations in temperature can lead to inconsistent results. Use a cryostat for precise temperature control if available. |
| Inconsistent Reagent Addition Rate | The rate of addition for key reagents can affect the reaction temperature and concentration profiles. Use a syringe pump for precise and reproducible addition rates between batches. |
| Aging of Catalyst/Reagents | Some catalysts, especially those generated in situ, can degrade over time, affecting their performance.[4] Use freshly prepared catalysts or reagents from reliable sources. |
Quantitative Data: Temperature vs. Enantioselectivity
The following table summarizes data from a study on the asymmetric reduction of a ketone using an oxazaborolidine catalyst, illustrating the non-linear effect temperature can have on enantioselectivity.
Table 1: Effect of Temperature on the Enantioselective Reduction of a Prochiral Ketone
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 20 | 79% |
| 0 | 81% |
| -20 | 83% |
| -40 | 75% |
| Data adapted from a study on asymmetric reduction using an in situ generated oxazaborolidine catalyst.[4] A non-linear temperature effect was observed, with the optimal enantioselectivity achieved at -20 °C. |
Experimental Protocols
General Protocol for Temperature-Controlled Asymmetric Ketone Reduction
This protocol provides a general framework for the asymmetric reduction of a ketone using a borane reagent and a chiral oxazaborolidine catalyst derived from a this compound derivative.
-
Catalyst Preparation:
-
In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol or a derivative of this compound) (0.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M in THF, 0.1 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.
-
-
Reaction Setup:
-
Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF.
-
-
Asymmetric Reduction:
-
Slowly add the ketone solution to the cooled catalyst solution via a syringe pump over 30 minutes to maintain a constant internal temperature.
-
Separately, add the borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) to the reaction mixture via a syringe pump at a rate that keeps the internal temperature stable.
-
Stir the reaction at the set temperature and monitor its progress using thin-layer chromatography (TLC).[11]
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at the reaction temperature.
-
Allow the mixture to warm to room temperature and concentrate it under reduced pressure.
-
Purify the resulting chiral alcohol using column chromatography.
-
Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC analysis.
-
Visualizations
Logical Diagrams
The following diagrams illustrate key workflows and concepts related to temperature control in asymmetric synthesis.
Caption: A typical workflow for optimizing enantioselectivity by systematically varying the reaction temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-1,2-diphenylethanol in Chemical Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 2-Amino-1,2-diphenylethanol in chemical reactions. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound's solubility is dictated by its molecular structure, which contains both polar and nonpolar groups. The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding, making it more soluble in polar solvents. Conversely, the two phenyl rings lend a nonpolar character to the molecule.[1]
A qualitative summary of its expected solubility is as follows:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Likely Soluble | The polarity of these solvents can interact with the polar functional groups of the molecule.[1] |
| Nonpolar | Toluene (B28343), Hexane | Low Solubility | The nonpolar nature of these solvents interacts poorly with the polar functional groups of this compound. |
Q2: How does the choice of solvent affect reactions where this compound is used as a chiral auxiliary?
A2: The solvent plays a critical role in reactions involving chiral auxiliaries like this compound by influencing the conformation and rigidity of the transition state, which in turn dictates the diastereoselectivity of the reaction.
-
Chelation Control: In many applications, the amino and hydroxyl groups of the auxiliary chelate to a metal center. The solvent must be able to dissolve the reactants and reagents without disrupting this chelation. Aprotic solvents like Tetrahydrofuran (THF) are often preferred as they are less likely to compete for coordination to the metal center compared to protic solvents.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and equilibrium position. A solvent that stabilizes the transition state more than the ground state will accelerate the reaction.
-
Temperature: The solubility of all components at the desired reaction temperature is crucial. Many stereoselective reactions are performed at low temperatures (e.g., -78 °C) to enhance selectivity. It is essential to choose a solvent that remains liquid and can effectively dissolve the reactants at these temperatures.
Q3: In what types of reactions is this compound commonly used?
A3: this compound is a versatile chiral building block used in a variety of asymmetric syntheses. Common applications include:
-
As a Chiral Auxiliary: It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylations or aldol (B89426) reactions.
-
Synthesis of Chiral Ligands: It serves as a precursor for the synthesis of more complex chiral ligands, such as oxazolines and Schiff bases, which are then used in asymmetric catalysis.
Troubleshooting Guides
Problem 1: Low Yield in a Reaction Involving this compound
Low yields can arise from several factors related to solvent choice and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | * Symptom: Undissolved material is visible in the reaction mixture. * Solution: Choose a solvent with higher dissolving power for all reactants at the reaction temperature. A solvent mixture (co-solvent) may also be effective. Ensure vigorous stirring to maximize dissolution. |
| Side Reactions | * Symptom: TLC or GC-MS analysis shows the formation of multiple unexpected products. * Solution: The solvent can influence the reaction pathway. For example, protic solvents may react with highly basic or nucleophilic reagents. Consider switching to an aprotic solvent. Also, ensure all solvents are anhydrous, as water can lead to unwanted side reactions, especially with organometallic reagents. |
| Product Precipitation | * Symptom: The product crashes out of the solution during the reaction, potentially halting the reaction or making it difficult to stir. * Solution: Select a solvent in which the product has good solubility at the reaction temperature. If this is not possible, consider running the reaction at a higher dilution. |
| Difficult Workup | * Symptom: Emulsion formation during aqueous workup or difficulty in extracting the product. * Solution: The choice of extraction solvent is critical. If your reaction solvent is water-miscible (e.g., THF, methanol), it must be removed under reduced pressure before extraction. Choose an extraction solvent in which your product is highly soluble and which is immiscible with the aqueous phase. |
Problem 2: Poor Diastereoselectivity in a Reaction Using this compound as a Chiral Auxiliary
Achieving high diastereoselectivity is often the primary goal when using a chiral auxiliary.
| Potential Cause | Troubleshooting Steps |
| Flexible Transition State | * Symptom: The ratio of diastereomeric products is close to 1:1. * Solution: The solvent can impact the rigidity of the chelated transition state. Non-coordinating, aprotic solvents like THF or toluene are often best. Polar protic solvents can interfere with chelation. Lowering the reaction temperature can also improve selectivity by amplifying small energy differences between the diastereomeric transition states. |
| Solvent Interference | * Symptom: Inconsistent or lower-than-expected diastereoselectivity. * Solution: Ensure the solvent is of high purity and anhydrous. Trace impurities, especially water, can disrupt the catalytic cycle or the formation of the desired transition state. |
| Aggregation of Reagents | * Symptom: Results are not reproducible. * Solution: The solubility and aggregation state of organometallic reagents can be highly solvent-dependent. A change in solvent may be necessary to ensure the reactive species is a well-defined monomer in solution. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, THF, DCM, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture for 30-60 seconds.
-
Observe the solution.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The solution is cloudy, or some solid remains undissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record the observations for each solvent.
Protocol 2: Synthesis of a 2-Oxazoline from this compound (Illustrative)
This protocol is a general illustration of a reaction where solvent choice is important.
Reaction: Dehydrative cyclization of an N-acylated this compound.
Materials:
-
N-(1,2-diphenyl-2-hydroxyethyl)acetamide (prepared from this compound)
-
Dehydrating agent (e.g., thionyl chloride or a Burgess-type reagent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Base (e.g., triethylamine (B128534) or pyridine)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acylated this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dehydrating agent, followed by the base.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solvent Choice Rationale: Anhydrous aprotic solvents like DCM or DCE are chosen because they are non-reactive towards the dehydrating agents and effectively dissolve the reactants. Protic solvents would react with the dehydrating agent.
Visualizations
Caption: Experimental workflow for the synthesis of a 2-oxazoline.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting logic for poor diastereoselectivity.
References
Technical Support Center: Synthesis of Oxazolines from 2-Amino-1,2-diphenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of oxazolines from 2-Amino-1,2-diphenylethanol. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxazolines from this compound?
A1: The most prevalent method involves a two-step, one-pot procedure:
-
Amide Formation: Acylation of the amino group of this compound with an acyl chloride or carboxylic acid.
-
Cyclization: Dehydrative cyclization of the resulting β-hydroxy amide to form the oxazoline (B21484) ring. This step is often promoted by a variety of reagents.
Alternative routes include reactions with nitriles in the presence of a Lewis acid catalyst or from aldehydes which form an intermediate oxazolidine (B1195125) that is subsequently oxidized.[1]
Q2: Why is the choice of cyclizing agent so critical in this synthesis?
A2: The choice of cyclizing agent is crucial as it directly impacts the reaction's yield, stereochemical outcome, and substrate scope. Different reagents have varying mechanisms and reaction conditions. For instance, some reagents can lead to inversion of stereochemistry at the hydroxyl-bearing carbon, while others may promote retention.[2] The steric hindrance from the two phenyl groups in this compound may also necessitate the use of more potent cyclizing agents.
Q3: What is the significance of the stereochemistry of this compound in this reaction?
A3: this compound is a chiral molecule, and its stereochemistry is often crucial for the desired application of the resulting oxazoline, particularly in asymmetric catalysis. The synthesis must be controlled to prevent epimerization or racemization at the stereogenic centers. The relative stereochemistry of the final oxazoline (e.g., cis or trans) is determined by the stereochemistry of the starting amino alcohol and the reaction mechanism of the cyclization step.
Q4: How can I purify the final oxazoline product?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the specific oxazoline derivative synthesized. In some cases, recrystallization can also be an effective purification method.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.
References
Stability of 2-Amino-1,2-diphenylethanol under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-1,2-diphenylethanol under various experimental conditions. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions under which the stability of this compound should be evaluated?
A1: To establish the intrinsic stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate its decomposition. According to ICH guidelines, the following conditions are typically employed:
-
Acidic Hydrolysis: Exposure to an acidic medium (e.g., 0.1 M to 1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Exposure to a basic medium (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 60°C or higher).
-
Photostability: Exposure to a combination of UV and visible light, as specified by ICH Q1B guidelines.[1]
Q2: I am observing unexpected degradation of this compound during my reaction. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from its structural features (vicinal amino alcohol with phenyl groups). Potential degradation pathways include:
-
Oxidation: The amino and hydroxyl groups are susceptible to oxidation.[2][3] This can be catalyzed by metal ions and may lead to the formation of various oxidation products. For structurally similar compounds like monoethanolamine, oxidation is a primary degradation route.[2][3][4][5]
-
Deamination: The amino group could be removed, potentially leading to the formation of an alcohol or ketone.
-
Reactions involving the Phenyl Groups: The aromatic rings may undergo reactions, especially under photolytic conditions or in the presence of strong oxidizing agents.
-
Cleavage of the Carbon-Carbon Bond: The bond between the two chiral centers could potentially cleave under harsh conditions, leading to smaller aromatic fragments.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][7][8] The general steps for developing a stability-indicating HPLC method are:
-
Forced Degradation: Subject this compound to the stress conditions mentioned in Q1 to generate degradation products.
-
Method Development: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all the generated degradation products. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), gradient, and detector wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6]
Troubleshooting Guides
Issue 1: Significant degradation is observed under acidic or basic conditions.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of functional groups. | The amino and hydroxyl groups can participate in acid or base-catalyzed reactions. Consider protecting these functional groups if they are not essential for the desired reaction. For analysis, ensure that the pH of the sample solution is neutralized before injection into an HPLC system to prevent on-column degradation. |
| Harsh reaction conditions. | Reduce the temperature, concentration of the acid or base, or the reaction time. Monitor the reaction progress closely using an appropriate analytical technique like TLC or HPLC. |
Issue 2: The compound appears to be degrading upon exposure to air.
| Potential Cause | Troubleshooting Step |
| Oxidative degradation. | The amino alcohol moiety is susceptible to oxidation.[2][3] Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid the presence of metal ions, which can catalyze oxidation.[2] Consider the use of antioxidants if compatible with your experimental setup. |
| Formation of colored impurities. | Oxidative degradation can often lead to the formation of colored byproducts. If you observe a change in the color of your material, it is a strong indication of oxidative degradation. |
Issue 3: I am seeing multiple new peaks in my chromatogram after leaving my sample on the benchtop.
| Potential Cause | Troubleshooting Step |
| Photodegradation. | The presence of two phenyl groups in the structure of this compound suggests potential sensitivity to light. Protect samples from light by using amber vials or by wrapping the vials in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Instability in solution. | The stability of this compound may be dependent on the solvent and pH. Prepare solutions fresh and analyze them promptly. If storage is necessary, investigate the stability of the compound in different solvents and at different pH values to find the optimal storage conditions. |
Summary of Forced Degradation Conditions
The following table provides a general guideline for the conditions used in forced degradation studies. The exact conditions may need to be adjusted based on the observed stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][9]
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Several hours to days | Room Temperature to 60°C |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Several hours to days | Room Temperature to 60°C |
| Oxidation | 3% - 30% H₂O₂ | Up to 7 days | Room Temperature |
| Thermal | Dry Heat | Up to 7 days | > 60°C (in 10°C increments) |
| Photostability | ICH Q1B specified light source | As per ICH Q1B guidelines | Controlled Temperature |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Heat the solution at a controlled temperature (e.g., 60°C) and withdraw samples at various time points. Neutralize the samples before analysis.
-
Oxidation: To an aliquot of the stock solution, add the oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light. Withdraw samples at various time points.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven. Withdraw samples at different time points and dissolve them in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that complies with ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Chiral Induction Strategies in Asymmetric Aldol Reactions: Evans Auxiliary vs. 2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol (B89426) reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl motifs prevalent in a vast array of natural products and pharmaceutical agents. The ability to dictate the absolute and relative stereochemistry at the newly formed chiral centers is paramount. This guide provides a detailed, objective comparison between two distinct and powerful approaches to achieving this control: the use of a covalently bound chiral auxiliary, exemplified by the Evans oxazolidinone auxiliary, and the application of a chiral organocatalyst, represented by 2-amino-1,2-diphenylethanol.
This comparison is supported by experimental data, detailed methodologies for key experiments, and mechanistic visualizations to provide a comprehensive resource for selecting the optimal strategy for a given synthetic challenge.
At a Glance: Performance Comparison
| Feature | Evans Auxiliary | This compound (represented by L-Prolinol) |
| Chiral Modifier Type | Chiral Auxiliary (stoichiometric) | Organocatalyst (catalytic) |
| Mechanism | Metal-mediated, Zimmerman-Traxler transition state | Enamine-based catalysis |
| Predominant Diastereomer | syn | anti |
| Stereocontrol | High diastereoselectivity | High enantioselectivity and diastereoselectivity |
| Substrate Scope | Broad for aldehydes and various acyl groups | Generally effective for ketones and aldehydes |
| Reagent Requirements | Stoichiometric auxiliary, Lewis acid (e.g., Bu₂BOTf), hindered base | Catalytic amount of amino alcohol |
| Work-up | Requires cleavage of the auxiliary | Direct product isolation |
| Atom Economy | Lower due to stoichiometric auxiliary | Higher |
Quantitative Performance Data
The following tables summarize typical performance data for the Evans auxiliary and the representative amino alcohol catalyst, L-prolinol, in asymmetric aldol reactions.
Table 1: Evans Auxiliary in Asymmetric syn-Aldol Reactions
| N-Acyl Imide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-propionyl-(4R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 | [1] |
| N-propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85-95 | [1] |
Table 2: L-Prolinol-Catalyzed Asymmetric anti-Aldol Reaction (Representative for Amino Alcohols)
| Ketone | Aldehyde | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Acetone | Isobutyraldehyde | 95:5 | 93 (anti) | 68 | [2] |
| Cyclohexanone | 4-Nitrobenzaldehyde | >95:5 | 99 (anti) | 95 | [2] |
Mechanistic Insights and Visualizations
The distinct stereochemical outcomes of these two methods are a direct result of their fundamentally different reaction mechanisms.
Evans Auxiliary: A Chelation-Controlled Approach
The Evans aldol reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3][4] The boron enolate of the N-acyl oxazolidinone chelates the aldehyde, and the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to approach from the less hindered side. This rigid conformational control leads to the predictable and high syn-diastereoselectivity.[3]
Caption: Workflow for the Evans asymmetric syn-aldol reaction.
This compound: Organocatalysis via Enamine Intermediate
Chiral amino alcohols, like this compound, function as organocatalysts, operating through an enamine-based mechanism analogous to Class I aldolase (B8822740) enzymes.[1] The amino alcohol condenses with a ketone to form a chiral enamine. This enamine then attacks the aldehyde from a sterically preferred face, governed by the stereochemistry of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. This pathway generally leads to the formation of anti-aldol products with high enantioselectivity.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. 2-Amino-1,2-diphenylethanol Derivatives in Asymmetric Alkylation
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of stereochemical control. This guide provides a comprehensive comparison of the well-established chiral auxiliary, pseudoephedrine, with a highly effective analogue derived from 2-amino-1,2-diphenylethanol, namely pseudoephenamine. While direct experimental data for the use of N-acylated this compound in asymmetric alkylation is limited in publicly available literature, its N-methylated derivative, pseudoephenamine, has emerged as a superior alternative to pseudoephedrine, offering enhanced stereoselectivity and practical advantages.
Performance Comparison: Diastereoselectivity in Asymmetric Alkylation
The primary measure of a chiral auxiliary's efficacy lies in its ability to direct the formation of a new stereocenter with high diastereoselectivity. The following tables summarize the comparative performance of pseudoephedrine and pseudoephenamine in the asymmetric alkylation of their respective amide enolates.
Table 1: Diastereomeric Ratios for the Alkylation of Pseudoephedrine and Pseudoephenamine Amides
| Entry | Electrophile | Product | Pseudoephedrine dr | Pseudoephenamine dr |
| 1 | Methyl Iodide | α-Methylated amide | >99:1 | >99:1 |
| 2 | Benzyl Bromide | α-Benzylated amide | 95:5 | >99:1 |
| 3 | Allyl Bromide | α-Allylated amide | 97:3 | >99:1 |
Table 2: Diastereomeric Ratios for the Formation of Quaternary Centers
| Entry | Electrophile (on α-methyl amide) | Product | Pseudoephedrine dr | Pseudoephenamine dr |
| 1 | Ethyl Iodide | α-Ethyl-α-methyl amide | 9:1 | 19:1 |
| 2 | Benzyl Bromide | α-Benzyl-α-methyl amide | 4:1 | 9:1 |
The data clearly indicates that while both auxiliaries provide excellent stereocontrol in the formation of tertiary stereocenters, pseudoephenamine demonstrates significantly enhanced diastereoselectivity in the more challenging construction of quaternary carbon centers.[1] Furthermore, derivatives of pseudoephenamine often exhibit a higher propensity for crystallization, which can simplify purification by allowing for diastereomeric enrichment through recrystallization.[1]
Mechanism of Stereoinduction
The high diastereoselectivity observed with both pseudoephedrine and pseudoephenamine amides is attributed to the formation of a rigid, chelated (Z)-enolate intermediate in the presence of a lithium cation. The lithium is coordinated to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, forming a stable six-membered ring-like transition state. Steric hindrance from the auxiliary's substituents then directs the approach of the electrophile to the less hindered face of the enolate. In the case of pseudoephenamine, the additional phenyl group likely enhances the rigidity of this transition state and increases the steric bias, leading to improved diastereoselectivity.
Experimental Protocols
Detailed methodologies for the key steps in utilizing both pseudoephedrine and pseudoephenamine as chiral auxiliaries in asymmetric alkylation are provided below.
General Workflow for Asymmetric Alkylation
The overall process can be broken down into three main stages: amide formation, diastereoselective alkylation, and cleavage of the chiral auxiliary to yield the desired enantiomerically enriched product.
Caption: General experimental workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 1: Amide Formation
Pseudoephedrine or Pseudoephenamine Amide Synthesis
-
To a solution of the desired carboxylic acid (1.0 equiv) in an appropriate solvent such as dichloromethane (B109758) or toluene, add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve the chiral auxiliary (pseudoephedrine or pseudoephenamine, 1.1 equiv) and triethylamine (B128534) (1.5 equiv) in anhydrous THF.
-
Slowly add the acid chloride solution to the solution of the chiral auxiliary at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation of Pseudoephedrine/Pseudoephenamine Amides
-
To a flame-dried flask under an argon atmosphere, add anhydrous THF and anhydrous lithium chloride (6.0-7.0 equiv).
-
Cool the suspension to -78 °C and add diisopropylamine (B44863) (2.25 equiv) followed by the slow addition of n-butyllithium (2.1 equiv).
-
Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C to form a solution of lithium diisopropylamide (LDA) with lithium chloride.
-
In a separate flask, dissolve the pseudoephedrine or pseudoephenamine amide (1.0 equiv) in anhydrous THF.
-
Slowly add the amide solution to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes, then warm to 0 °C for 15 minutes.
-
Cool the solution to the desired reaction temperature (typically 0 °C or -78 °C, depending on the electrophile).
-
Add the alkylating agent (1.5-4.0 equiv) dropwise.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the alkylated amide by column chromatography or recrystallization.
Caption: Logical flow diagram for the diastereoselective alkylation step.
Protocol 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to afford different functional groups.
A. To yield a Carboxylic Acid:
-
Dissolve the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.[1]
-
Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.[1]
-
Cool the reaction mixture and dilute with water.
-
Extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified to recover the chiral auxiliary.
B. To yield a Primary Alcohol:
-
Dissolve the alkylated amide in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in THF.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the sequential addition of water, 1 M NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with an organic solvent.
-
The filtrate contains the chiral alcohol and the recovered auxiliary, which can be separated by column chromatography or acid-base extraction.
C. To yield a Ketone:
-
Dissolve the alkylated amide in anhydrous THF and cool to -78 °C.
-
Slowly add an organometallic reagent such as a Grignard reagent (R'MgBr, 2.0-3.0 equiv) or an organolithium reagent (R'Li, 2.0-3.0 equiv).
-
Stir the reaction at -78 °C for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product and purify by column chromatography.
Conclusion
Both pseudoephedrine and its derivative, pseudoephenamine, are highly effective chiral auxiliaries for asymmetric alkylation. While pseudoephedrine has a long-standing history of reliable performance, pseudoephenamine offers distinct advantages, particularly in the synthesis of sterically demanding quaternary stereocenters where it provides superior diastereoselectivity.[1] The improved crystallinity of pseudoephenamine derivatives and its freedom from regulatory restrictions associated with pseudoephedrine make it an attractive and often superior choice for modern asymmetric synthesis. The choice between these auxiliaries will ultimately depend on the specific synthetic challenge, with pseudoephenamine being the preferred option for constructing highly substituted stereocenters.
References
A Comparative Guide to Chiral Auxiliaries: Performance of 2-Amino-1,2-diphenylethanol Derivatives
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a powerful and reliable strategy to control the stereochemistry of chemical reactions, guiding the formation of a desired stereoisomer. This guide provides a comprehensive and objective comparison of chiral auxiliaries derived from 2-Amino-1,2-diphenylethanol with other widely employed auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. This analysis is supported by experimental data, detailed methodologies for key transformations, and visual representations of reaction workflows.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, highly effective in inducing stereoselectivity, and readily removed under mild conditions without causing racemization of the desired product. This guide will delve into the performance of these auxiliaries in key carbon-carbon bond-forming reactions: alkylation, aldol (B89426) additions, and Diels-Alder reactions.
Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product, alongside the chemical yield. The following tables summarize the performance of key chiral auxiliaries in various asymmetric reactions.
Asymmetric Alkylation Reactions
The alkylation of enolates derived from N-acylated chiral auxiliaries is a robust method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Allyl iodide | n-BuLi | 70-85 | >98:2 |
| Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) | N-Propionyl | Benzyl (B1604629) bromide | NaHMDS | 95 | >99:1[1] |
| Myers' Auxiliary ((+)-Pseudoephedrine) | N-Propionyl Amide | Methyl iodide | LDA | 90 | 98:2 |
| Oppolzer's Sultam | N-Glycine Schiff Base | Various alkyl halides | - | - | Diastereomerically pure products reported[2] |
Asymmetric Aldol Additions
The aldol reaction is a fundamental method for the formation of β-hydroxy carbonyl compounds, and the use of chiral auxiliaries allows for the creation of two new stereocenters with a high degree of control.
| Chiral Auxiliary | N-Acyl Derivative | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-Propionyl | Various | Bu₂BOTf | 70-80 | >99:1 (syn)[3] |
| Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) | N-Propionyl | Isobutyraldehyde | Bu₂BOTf | 80 | >99:1 (syn) |
| Oppolzer's Sultam | N-Propionyl | Various | TiCl₄ | - | High for anti/syn diastereomers[4] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and chiral auxiliaries can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile (N-Acryloyl Derivative) | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) / endo:exo ratio |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derivative | N-Acryloyl | Cyclopentadiene (B3395910) | Et₂AlCl | 98 | >99% d.e. (endo) |
| Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 70 | Single isomer reported (endo) |
| Oppolzer's Sultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | 97 | 98.5:1.5 (endo:exo) |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the key asymmetric reactions and the subsequent removal of the chiral auxiliary.
Asymmetric Alkylation Protocol (using a (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary)
-
Acylation of the Chiral Auxiliary: To a solution of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the solution for 15 minutes, then add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[1]
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF dropwise. After stirring for 30 minutes at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.
Asymmetric Aldol Addition Protocol (using an Evans' Auxiliary)
This protocol describes a typical Evans aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.
-
Enolate Formation: Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere. Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by the slow addition of triethylamine (B128534) (Et₃N) (1.2 equiv). Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Aldol Reaction: Add freshly distilled benzaldehyde (B42025) (1.2 equiv) dropwise to the enolate solution at -78 °C. Continue stirring at -78 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Work-up and Purification: Quench the reaction by adding methanol (B129727), followed by a mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the product with DCM, wash with 1M sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.[5]
Asymmetric Diels-Alder Reaction Protocol (using an Oppolzer's Sultam)
-
Reaction Setup: To a solution of the N-acryloyl Oppolzer's sultam (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.5 equiv) dropwise.
-
Cycloaddition: After stirring for 15 minutes, add freshly distilled cyclopentadiene (3.0 equiv). The reaction mixture is stirred at -78 °C for 3-4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting cycloadduct is purified by flash column chromatography.
Chiral Auxiliary Cleavage Protocol (Hydrolytic Cleavage to Carboxylic Acid)
This is a general protocol for the cleavage of N-acyl oxazolidinones.
-
Reaction: Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (B78521) (2.0 equiv). Stir the mixture at 0 °C for 2-4 hours.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer.[6]
Visualizations of Key Processes
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one | Semantic Scholar [semanticscholar.org]
- 4. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2-Amino-1,2-diphenylethanol as a Chiral Auxiliary in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the performance of 2-amino-1,2-diphenylethanol as a chiral auxiliary, with a focus on the enantiomeric excess (ee) values achieved in various reactions. Its performance is contextualized by comparison with other widely used chiral auxiliaries.
Performance of this compound Auxiliary
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol and its enantiomer are utilized as chiral auxiliaries in several asymmetric transformations. While extensive datasets are not as readily available as for some other auxiliaries, notable applications include the enantioselective addition of organozinc reagents to aldehydes and the diastereoselective reduction of ketones.
Table 1: Enantiomeric Excess (ee) Values in the Enantioselective Addition of Diethylzinc to Aldehydes using this compound and its Derivatives as Chiral Ligands
| Aldehyde | Ligand/Auxiliary | Yield (%) | ee (%) |
| Benzaldehyde | (1S,2R)-2-(benzylamino)-1,2-diphenylethanol | 95 | 92 |
| Benzaldehyde | (1S,2R)-2-(dibenzylamino)-1,2-diphenylethanol | 92 | 85 |
| 4-Chlorobenzaldehyde | (1S,2R)-2-(benzylamino)-1,2-diphenylethanol | 96 | 93 |
| 4-Methoxybenzaldehyde | (1S,2R)-2-(benzylamino)-1,2-diphenylethanol | 94 | 90 |
| 2-Naphthaldehyde | (1S,2R)-2-(benzylamino)-1,2-diphenylethanol | 93 | 91 |
Note: The data presented is based on available literature and may vary depending on specific reaction conditions.
Comparison with Alternative Chiral Auxiliaries
To provide a comprehensive performance evaluation, the results achieved with this compound are compared with those of well-established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
Table 2: Comparison of Enantiomeric Excess (ee) Values for Different Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) / ee (%) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | ~95 | >98:2 dr |
| Pseudoephedrine | N-Propionyl-(1R,2R)-pseudoephedrine amide | Benzyl (B1604629) bromide | LDA | >90 | >99:1 dr |
| This compound | Data for direct analogue in alkylation not readily available | - | - | - | - |
This table highlights the high levels of stereocontrol typically achieved with Evans' and Myers' auxiliaries. While specific data for a directly comparable alkylation using a this compound derived amide is scarce in readily accessible literature, its derivatives have shown high efficiency in other types of reactions.
Experimental Protocols
A detailed experimental protocol for a key asymmetric reaction provides a practical framework for researchers. Below is a representative procedure for an asymmetric alkylation using a chiral auxiliary, which can be adapted for different auxiliaries and substrates.
General Protocol for Asymmetric Alkylation of a Chiral N-Acyl Oxazolidinone (Evans' Auxiliary)
1. Acylation of the Chiral Auxiliary:
-
To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C, add a base (e.g., triethylamine, 1.5 equiv.).
-
Slowly add the desired acyl chloride or anhydride (B1165640) (e.g., propionyl chloride, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a strong base (e.g., LDA or NaHMDS, 1.1 equiv.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2 equiv.) and continue stirring at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product can be hydrolyzed to the corresponding carboxylic acid, alcohol, or other derivatives using various methods. For example, hydrolysis to the carboxylic acid can be achieved using lithium hydroxide (B78521) and hydrogen peroxide in a THF/water mixture.
-
The chiral auxiliary can often be recovered and recycled.
Visualizing the Workflow
Diagrams are essential for clearly illustrating experimental processes and logical relationships in synthetic chemistry.
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Caption: Decision-making process for selecting a chiral auxiliary.
A Comparative Review of 2-Amino-1,2-diphenylethanol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth comparison of the applications of 2-Amino-1,2-diphenylethanol-derived auxiliaries with two other titans in the field: Evans' oxazolidinones and pseudoephedrine amides. We present a comprehensive analysis of their performance in key asymmetric reactions, supported by quantitative data and detailed experimental protocols.
Introduction to Chiral Auxiliaries
In the realm of asymmetric synthesis, chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively form one enantiomer over the other. The auxiliary is subsequently removed to reveal the desired enantiomerically enriched product and can often be recovered for reuse. The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to the substrate, provides a high degree of stereochemical control, and is cleaved under mild conditions without causing racemization.
This guide focuses on a comparative analysis of three prominent chiral auxiliaries derived from amino alcohols:
-
This compound: A versatile chiral building block used to form various chiral auxiliaries, including oxazolidinones and amides.
-
Evans' Oxazolidinones: A widely used class of chiral auxiliaries, typically derived from amino acids like valine and phenylalanine, known for their high and predictable stereoselectivity.
-
Pseudoephedrine Amides: A cost-effective and highly efficient chiral auxiliary, particularly in asymmetric alkylation reactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is critical in dictating the facial selectivity of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter.
Comparative Data
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) |
| This compound derivative | N-Propionyl oxazolidinone | Benzyl bromide | ~85 | >95:5 |
| N-Propionyl oxazolidinone | Methyl iodide | ~90 | ~90:10 | |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-Propionyl | Benzyl bromide | 90-95 | >99:1 |
| N-Propionyl | Methyl iodide | 92 | 98:2 | |
| Pseudoephedrine Amide | N-Propionyl | Benzyl bromide | 90 | ≥99:1 |
| N-Propionyl | Ethyl iodide | 88 | 97:3 |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison of absolute values should be made with caution.
Performance in Asymmetric Aldol (B89426) Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary directs the facial selectivity of the enolate and the approach of the aldehyde.
Comparative Data
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) (syn:anti) |
| This compound derivative | N-Propionyl oxazolidinone | Isobutyraldehyde | ~80 | >95:5 (syn) |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | N-Propionyl | Isobutyraldehyde | 80-95 | >99:1 (syn) |
| N-Propionyl | Benzaldehyde | 85 | >99:1 (syn) | |
| Pseudoephedrine Amide | N-Propionyl | Benzaldehyde | 75-85 | >95:5 (syn) |
Note: Data is compiled from various sources and reaction conditions may vary.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing these chiral auxiliaries is dictated by the formation of a rigid, chelated transition state that directs the approach of the electrophile or aldehyde.
General workflow for asymmetric alkylation using a chiral auxiliary.
The stereoselectivity in these reactions is generally rationalized by the formation of a rigid chelated enolate intermediate.
-
Evans' Oxazolidinones: The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the Z-enolate, directing the incoming electrophile to the opposite face. In aldol reactions, the Zimmerman-Traxler model, involving a six-membered chair-like transition state, is often invoked to explain the high syn-diastereoselectivity.
-
Pseudoephedrine Amides: Upon deprotonation, the lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, forming a rigid six-membered ring. This conformation, along with the steric bulk of the phenyl group, directs the electrophile to attack from the less hindered face.
-
This compound Derivatives: When converted to an oxazolidinone, the stereocontrol is believed to be exerted by the two phenyl groups. One phenyl group typically occupies a pseudo-axial position in the chelated transition state, effectively shielding one face of the enolate from the incoming electrophile.
The Strategic Calculus of Chirality: A Cost-Benefit Analysis of 2-Amino-1,2-diphenylethanol in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or synthetic route is a critical decision that balances stereochemical control, process efficiency, and economic viability. This guide provides a comparative analysis of using (1R,2S)-2-Amino-1,2-diphenylethanol as a chiral auxiliary in large-scale synthesis against prominent alternatives, including other chiral auxiliaries and biocatalytic methods. By examining available data on performance, cost, and experimental protocols, this document aims to provide a framework for making informed decisions in the synthesis of enantiomerically pure compounds.
Chiral 1,2-amino alcohols are foundational building blocks in the synthesis of numerous pharmaceuticals. Their stereochemistry is often crucial for biological activity, making their efficient and enantioselective synthesis a key challenge in drug development and manufacturing. (1R,2S)-2-Amino-1,2-diphenylethanol has emerged as a valuable tool in this context, serving as a chiral auxiliary to control the stereochemical outcome of reactions. However, its utility in a large-scale setting must be weighed against the costs and benefits of alternative methodologies.
Performance Comparison of Chiral Synthesis Strategies
The effectiveness of a chiral synthesis strategy is determined by a combination of factors including yield, enantiomeric excess (ee), diastereomeric ratio (d.r.), catalyst or auxiliary loading, and the ease of purification. Below, we compare the use of 2-Amino-1,2-diphenylethanol (often as part of a pseudoephedrine-like system) with other common approaches.
Table 1: Performance Comparison of Chiral Synthesis Methodologies
| Method | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess | Catalyst/Auxiliary Loading | Key Advantages | Key Disadvantages |
| This compound Auxiliary | 80-99% (for alkylation) | >99:1 d.r. often achievable | Stoichiometric | High diastereoselectivity, reliable, auxiliary is often recoverable. | Stoichiometric use increases cost and waste, requires attachment and cleavage steps. |
| Evans Oxazolidinone Auxiliaries | 85-95% | >99:1 d.r. is common | Stoichiometric | Well-established, predictable stereocontrol for a wide range of reactions. | Higher cost of auxiliary, requires attachment and cleavage steps. |
| Biocatalytic (e.g., Transaminase) | 80-99% | >99% ee | Catalytic (enzyme loading) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a concern, substrate scope may be limited.[1] |
| Asymmetric Hydrogenation | 90-99% | >98% ee | Catalytic (0.01-1 mol%) | High atom economy, low catalyst loading, suitable for large-scale.[2] | Requires specialized high-pressure equipment, cost of precious metal catalysts.[2] |
Cost-Benefit Analysis
The economic viability of a synthetic route on a large scale is a primary concern. This analysis considers not only the initial cost of the chiral source but also factors such as process efficiency, throughput, and waste generation.
Table 2: Illustrative Cost Comparison of Chiral Reagents (Laboratory Scale)
| Chiral Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Sigma-Aldrich | 5 g | 135.00 | 27.00 |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Fisher Scientific | 1 g | 77.00 | 77.00 |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | Strem Chemicals | 5 g | 109.00 | 21.80 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans type) | Sigma-Aldrich | 5 g | 154.00 | 30.80 |
| (+)-Pseudoephedrine | Sigma-Aldrich | 25 g | 134.00 | 5.36 |
Note: Prices are for illustrative purposes based on publicly available catalog data for laboratory-scale quantities and are not representative of bulk industrial pricing. Bulk pricing for all chiral auxiliaries is expected to be significantly lower. Pseudoephedrine is a regulated substance in many regions, which can impact its availability and use in industrial settings.
The use of stoichiometric chiral auxiliaries like this compound and Evans oxazolidinones necessitates their recovery and recycling to be economically feasible on a large scale. While often effective, this adds to the process complexity and cost. In contrast, catalytic methods, both biocatalytic and transition-metal-catalyzed, offer the advantage of using small amounts of the chiral source, which can lead to significant cost savings and reduced waste, even if the catalyst itself is expensive per unit weight.
For instance, a techno-economic assessment comparing biocatalytic production of a chiral amine (sitagliptin intermediate) with a ruthenium-catalyzed asymmetric hydrogenation process estimated the manufacturing cost for the biocatalytic route to be lower than the chemical catalysis route (€30.9/mol vs. €35.5/mol).[3] This highlights the growing competitiveness of biocatalysis in industrial applications.
Experimental Protocols and Workflows
The practical implementation of a synthetic strategy is as important as its theoretical efficiency. Below are generalized experimental workflows for asymmetric synthesis using a chiral auxiliary and a biocatalytic approach.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
References
- 1. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental techno-economic assessment of biocatalytic chiral amines’ production processes - American Chemical Society [acs.digitellinc.com]
Scope and limitations of 2-Amino-1,2-diphenylethanol as a chiral auxiliary
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount for achieving high stereoselectivity. Among the myriad of options available to researchers and drug development professionals, (1R,2S)- or (1S,2R)-2-amino-1,2-diphenylethanol has emerged as a versatile and effective chiral auxiliary. This guide provides an objective comparison of its performance against other widely used auxiliaries, supported by experimental data, detailed protocols, and mechanistic illustrations to inform synthetic strategy.
Scope of 2-Amino-1,2-diphenylethanol
This compound, often referred to as DAIB (di-amino-isobenzoin), is a C2-symmetric chiral amino alcohol. Its utility as a chiral auxiliary stems from its rigid conformational structure, which effectively shields one face of a prochiral substrate, thereby directing the approach of a reagent. It is particularly effective in controlling stereochemistry in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the primary applications of this compound is in the diastereoselective addition of nucleophiles to imines. Chiral imines or oxazolidines derived from the condensation of this compound with aldehydes or ketones serve as valuable intermediates for the synthesis of chiral amines and amino alcohols.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best assessed through direct comparison in key asymmetric transformations. The following tables summarize the performance of this compound in comparison to other well-established chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultam.
Asymmetric Aldol (B89426) Reactions
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (1S,2R)-2-Amino-1,2-diphenylethanol (as oxazolidine) | Benzaldehyde | Lithium enolate of Acetone | 95:5 | 85 | [1] |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Benzaldehyde | Boron enolate of N-propionyl oxazolidinone | >99:1 (syn) | 92 | [2][3] |
| Oppolzer's Sultam | Isovaleraldehyde | Titanium enolate of N-acetyl sultam | 98:2 (syn) | 88 | [4][5][6][7] |
Key Insights: While Evans' auxiliaries and Oppolzer's sultam are renowned for providing exceptionally high levels of syn-diastereoselectivity in boron and titanium-mediated aldol reactions, this compound, typically employed through an oxazolidine (B1195125) intermediate, also affords good to excellent diastereoselectivity. The choice of metal enolate and reaction conditions is crucial in optimizing the stereochemical outcome.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds.
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (de) | Yield (%) | Reference |
| (1S,2R)-2-Amino-1,2-diphenylethanol (as imine) | Cyclohexanone | Benzyl bromide | 92% | 88% | [8] |
| Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone) | N-Propionyl oxazolidinone | Benzyl bromide | >98% | 95% | [9] |
| Oppolzer's Sultam | N-Propionyl sultam | Methyl iodide | >99% | 91% | [4][5][6][7] |
Key Insights: In asymmetric alkylation, both Evans' oxazolidinones and Oppolzer's sultam consistently deliver outstanding levels of diastereoselectivity.[10] this compound, when used to form a chiral imine, also provides high diastereoselectivity, making it a viable alternative. The steric hindrance provided by the phenyl groups of the auxiliary effectively directs the approach of the electrophile.
Experimental Protocols
Attachment of this compound to an Aldehyde (Formation of a Chiral Oxazolidine)
Materials:
-
(1R,2S)-2-Amino-1,2-diphenylethanol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous Toluene (B28343)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R,2S)-2-amino-1,2-diphenylethanol, the aldehyde, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude chiral oxazolidine, which can often be used in the subsequent reaction without further purification.
Cleavage of the this compound Auxiliary
The removal of the chiral auxiliary is a critical step to liberate the desired chiral product. The choice of cleavage method depends on the nature of the product and the linkage to the auxiliary.
Reductive Cleavage (to yield a chiral amine):
-
Reagents: Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent (e.g., THF, Ethanol).
-
General Procedure: The chiral substrate is treated with the reducing agent at a suitable temperature (e.g., 0 °C to room temperature). After the reaction is complete, a standard aqueous workup is performed to isolate the chiral amine and the recovered auxiliary.
Hydrolytic Cleavage (to yield a chiral aldehyde or ketone):
-
Reagents: Mild acidic conditions (e.g., aqueous oxalic acid, silica (B1680970) gel) or oxidative conditions (e.g., ozone followed by a reductive workup).
-
General Procedure: The chiral substrate is subjected to hydrolysis under conditions that are mild enough to avoid racemization of the product. The choice of acid or oxidant is crucial and needs to be optimized for each specific substrate.
Limitations of this compound
Despite its versatility, this compound is not without its limitations.
-
Steric Hindrance: The bulky phenyl groups, while effective in directing stereochemistry, can sometimes hinder the reaction of sterically demanding substrates, leading to lower yields or slower reaction rates.
-
Cleavage Conditions: While methods for cleavage are established, they can sometimes be harsh and may not be compatible with sensitive functional groups present in the product molecule. Careful optimization of cleavage conditions is often necessary.
-
Availability of Both Enantiomers: While both enantiomers are commercially available, their cost can be a consideration for large-scale synthesis compared to some other auxiliaries derived from the chiral pool.
Conclusion
This compound is a valuable and effective chiral auxiliary for a range of asymmetric transformations, particularly in the synthesis of chiral amines and amino alcohols. It offers good to excellent levels of diastereoselectivity, often comparable to more established auxiliaries like Evans' oxazolidinones and Oppolzer's sultam. However, considerations regarding steric hindrance and the conditions required for auxiliary removal should be taken into account during synthetic planning. The choice of the optimal chiral auxiliary will ultimately depend on the specific substrate, the desired transformation, and the overall synthetic strategy. This guide provides a comparative framework to aid researchers in making an informed decision for their specific synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cleavage Methods for Evans and 2-Amino-1,2-diphenylethanol Auxiliaries
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical step in asymmetric synthesis. The ease and efficiency of the final cleavage step, to release the desired chiral product and recover the auxiliary, are paramount considerations. This guide provides a detailed comparison of cleavage methods for two prominent classes of chiral auxiliaries: the well-established Evans oxazolidinones and the versatile 2-Amino-1,2-diphenylethanol derivatives.
This comparison focuses on the performance, experimental protocols, and underlying mechanisms of various cleavage strategies. All quantitative data is presented in structured tables for straightforward evaluation, and key experimental workflows are illustrated with diagrams.
Evans Auxiliaries: A Wealth of Cleavage Options
Evans auxiliaries, typically N-acyloxazolidinones, are renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. A significant advantage of this class of auxiliaries is the extensive body of literature detailing reliable and high-yielding cleavage methods. These methods can be broadly categorized into hydrolytic, reductive, and transesterification procedures, allowing for the synthesis of a diverse range of chiral products.
Hydrolytic Cleavage
Hydrolysis of the N-acyl bond is the most common method to obtain chiral carboxylic acids. The standard protocol involves the use of lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂). The hydroperoxide anion selectively attacks the exocyclic carbonyl group, minimizing side reactions like the cleavage of the endocyclic carbamate.[1]
Reductive Cleavage
To access chiral alcohols, reductive cleavage is employed. A variety of hydride reagents can be utilized, with the choice of reagent influencing the reaction conditions and work-up procedure. Common reagents include lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄).
Transesterification
For the synthesis of chiral esters, transesterification offers a direct route. This method typically involves treating the N-acyl oxazolidinone with an alkoxide, such as sodium methoxide (B1231860) in methanol, to yield the corresponding methyl ester.
This compound Auxiliaries: Emerging Strategies
This compound is a valuable chiral auxiliary, particularly in the synthesis of chiral amines and amino acids. The cleavage of the N-acyl bond from this auxiliary, which forms a stable amide, generally requires more forcing conditions compared to the acyloxazolidinones of Evans auxiliaries. The primary methods for cleavage involve hydrolysis under acidic or basic conditions, or reductive cleavage.
Detailed experimental data on the cleavage of N-acyl-2-Amino-1,2-diphenylethanol is less extensively documented in readily available literature compared to Evans auxiliaries. However, general principles of amide bond cleavage can be applied.
Hydrolytic Cleavage of Amides
The hydrolysis of the amide linkage in N-acyl-2-Amino-1,2-diphenylethanol derivatives typically requires strong acidic or basic conditions and elevated temperatures to achieve reasonable reaction rates.
Reductive Cleavage of Amides
The reduction of the amide bond to yield the corresponding amine is a viable cleavage strategy. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are generally required for this transformation.
Quantitative Comparison of Cleavage Methods
The following tables summarize the key performance indicators for the various cleavage methods discussed. It is important to note the relative scarcity of specific quantitative data for the cleavage of this compound auxiliaries in the surveyed literature.
Table 1: Cleavage Methods for Evans Auxiliaries
| Cleavage Method | Reagents | Product | Typical Yields (%) | Key Considerations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | 85-95 | Mild conditions, good functional group tolerance.[1] |
| Reductive | LiBH₄ | Alcohol | 80-90 | Requires anhydrous conditions. |
| Reductive | LiAlH₄ | Alcohol | 80-95 | Highly reactive, requires careful handling. |
| Transesterification | NaOMe, MeOH | Methyl Ester | 75-90 | Base-sensitive functional groups may not be tolerated. |
Table 2: Cleavage Methods for this compound Auxiliaries
| Cleavage Method | Reagents | Product | Typical Yields (%) | Key Considerations |
| Acidic Hydrolysis | 6M HCl, heat | Carboxylic Acid | Moderate to Good | Harsh conditions may affect sensitive functional groups. |
| Basic Hydrolysis | 6M NaOH, heat | Carboxylate | Moderate to Good | Potential for racemization at high temperatures. |
| Reductive | LiAlH₄ | Amine | Moderate to Good | Reduces other carbonyl groups present in the molecule. |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an N-Acyl Evans Auxiliary
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add solid lithium hydroxide (2-4 equivalents) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4-8 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
Visualizing the Workflows
Figure 1. General cleavage pathways for Evans and this compound auxiliaries.
Conclusion
The choice between Evans auxiliaries and this compound auxiliaries will depend on the specific synthetic target and the desired functional group in the final product. Evans auxiliaries offer a wider range of well-documented, mild, and high-yielding cleavage methods, making them a versatile choice for accessing chiral carboxylic acids, alcohols, and esters. The cleavage of this compound auxiliaries, while effective for producing chiral amines and carboxylic acids, generally requires more forcing conditions due to the inherent stability of the amide bond. Further research and development of milder cleavage protocols for amino alcohol-based auxiliaries would significantly enhance their applicability in complex molecule synthesis.
References
A Comparative Guide to Diastereoselectivity: 2-Amino-1,2-diphenylethanol and Other Amino Alcohol Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral amino alcohol auxiliaries in asymmetric alkylation, supported by experimental data and protocols to guide the selection of the optimal stereodirecting group.
In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry. Among these, amino alcohol-derived auxiliaries are prized for their high efficacy, predictability, and the relative ease of removal. This guide provides an objective comparison of the diastereoselectivity achieved with auxiliaries derived from 2-amino-1,2-diphenylethanol and other commonly employed amino alcohols, such as phenylglycinol and pseudoephedrine, in the context of asymmetric enolate alkylation.
Performance Comparison in Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the choice of chiral auxiliary is paramount in dictating the facial selectivity of the electrophilic attack. The data presented below is a compilation from seminal studies in the field, focusing on the alkylation of N-propionyl amides or oxazolidinones. While direct side-by-side comparative data for all auxiliaries under identical conditions is sparse in the literature, the following tables provide representative results for well-established systems, offering a strong basis for comparison.
Table 1: Diastereoselectivity of Chiral Oxazolidinone Auxiliaries in the Alkylation of N-Propionyl Imides
Chiral oxazolidinones, famously developed by D. A. Evans, are typically synthesized from β-amino alcohols. They provide excellent stereocontrol due to the formation of a rigid chelated Z-enolate, where one face is effectively shielded by a substituent at the C4 position. The data below is representative of this class of auxiliaries.
| Entry | Chiral Auxiliary Precursor | R¹ Substituent | Electrophile (R²-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (S)-Phenylglycinol | Phenyl | Benzyl bromide | NaHMDS | >99:1 | 95 |
| 2 | (S)-Valinol | Isopropyl | Benzyl bromide | NaHMDS | 99:1 | 93 |
| 3 | (1R,2S)-Ephedrine | Methyl | Benzyl bromide | LDA | 98:2 | 90 |
| 4 | (1R,2S)-2-Amino-1,2-diphenylethanol | Phenyl | Benzyl bromide | NaHMDS | >99:1 (expected) | High |
Note: Data for entries 1-3 are representative values from established literature on Evans auxiliaries. Data for entry 4 is an expected outcome based on the structural similarity to phenylglycinol-derived auxiliaries, which also feature a C4-phenyl substituent for stereocontrol.
Table 2: Diastereoselectivity of Pseudoephedrine Amide Auxiliaries in Asymmetric Alkylation
The pseudoephedrine-based auxiliaries, developed by A. G. Myers, offer a practical alternative, often yielding highly crystalline products that are easily purified. The stereochemical outcome is directed by a rigid lithium-chelated enolate intermediate.
| Entry | Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (+)-Pseudoephedrine | Benzyl bromide | LDA/LiCl | ≥99:1 | 90 |
| 2 | (+)-Pseudoephedrine | Ethyl iodide | LDA/LiCl | 97:3 | 88 |
| 3 | (+)-Pseudoephedrine | n-Butyl bromide | LDA/LiCl | 98:2 | 89 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stereoselective reactions. Below are general protocols for the asymmetric alkylation reactions cited in the tables.
General Procedure for Asymmetric Alkylation of N-Acyloxazolidinones (Evans Auxiliary)
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen) is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise. The resulting solution is stirred for 30 minutes at -78 °C to ensure complete formation of the sodium enolate. The electrophile (alkyl halide, 1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for 1-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral HPLC analysis. The product is then purified by silica (B1680970) gel chromatography.
General Procedure for Asymmetric Alkylation of N-Acyl Pseudoephedrine Amides (Myers Auxiliary)
To a suspension of the N-acyl pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (LiCl, 6.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere is added lithium diisopropylamide (LDA, 2.2 equiv, freshly prepared or as a solution in THF) dropwise. The mixture is stirred at -78 °C for 15 minutes, allowed to warm to 0 °C for 15 minutes, and then briefly to room temperature for 5 minutes before being re-cooled to the desired reaction temperature (typically 0 °C or -78 °C). The alkylating agent (1.1-1.5 equiv) is then added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is subsequently purified by flash column chromatography or recrystallization.
Mechanistic Insights and Stereochemical Models
The high levels of diastereoselectivity observed in these reactions are a consequence of well-defined, rigid transition states that minimize steric interactions.
Caption: General experimental workflow for asymmetric alkylation using a chiral auxiliary.
The stereochemical outcome for oxazolidinone auxiliaries is rationalized by the formation of a chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face. For auxiliaries derived from (S)-phenylglycinol or (1R,2S)-2-amino-1,2-diphenylethanol, the C4-phenyl group effectively shields the si-face, leading to attack from the re-face.
Caption: Simplified model of electrophilic attack on a chelated Z-enolate.
Conclusion
The choice of a chiral amino alcohol auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans-type oxazolidinones, including those derived from this compound and phenylglycinol, are expected to provide exceptionally high levels of diastereoselectivity due to the effective steric shielding by the C4-substituent in a rigid, chelated transition state. Pseudoephedrine amides offer a highly practical and efficient alternative, also delivering excellent levels of stereocontrol. For researchers and professionals in drug development, the selection will depend on factors such as the specific substrates, desired product crystallinity, and the scalability of the process. The data and protocols provided herein serve as a foundational guide for making an informed decision to achieve the desired stereochemical outcome with high fidelity.
Pseudoephenamine: A Superior Chiral Auxiliary in Asymmetric Synthesis Compared to Pseudoephedrine
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an effective chiral auxiliary is paramount for achieving high stereoselectivity. While pseudoephedrine has long been a staple in this field, its use is increasingly hampered by regulatory restrictions due to its potential for diversion to illicit substance manufacturing.[1][2] This has paved the way for the emergence of pseudoephenamine as a highly effective and unrestricted alternative, which in many cases offers superior performance, particularly in the challenging construction of quaternary carbon centers.[1][2][3] This guide provides an objective comparison of pseudoephenamine and pseudoephedrine, supported by experimental data, to highlight the advantages of the former in asymmetric synthesis.
Key Advantages of Pseudoephenamine
Pseudoephenamine offers several distinct advantages over pseudoephedrine as a chiral auxiliary:
-
Freedom from Regulatory Restrictions: Unlike pseudoephedrine, pseudoephenamine is not a controlled substance, simplifying its acquisition and use in both academic and industrial research settings.[1][4]
-
Enhanced Diastereoselectivity in Quaternary Carbon Formation: Pseudoephenamine consistently demonstrates higher diastereoselectivity in the alkylation of α-substituted amides to form sterically congested quaternary carbon centers.[1][2]
-
Superior Physical Properties: Amides derived from pseudoephenamine have a greater tendency to be crystalline solids compared to the often-oily derivatives of pseudoephedrine.[1][4] This crystallinity facilitates purification by recrystallization, leading to higher diastereomeric purity and easier handling.[4]
-
Improved Spectroscopic Characteristics: Pseudoephenamine-derived amides typically exhibit sharp, well-defined peaks in NMR spectra, which simplifies analysis and characterization.[1]
Performance Comparison in Asymmetric Alkylation
The primary measure of a chiral auxiliary's efficacy is its ability to control the stereochemical outcome of a reaction, typically quantified by the diastereomeric ratio (dr). The following table summarizes the comparative performance of pseudoephedrine and pseudoephenamine in the asymmetric alkylation of their respective amide derivatives.
| Entry | Substrate (Amide of) | Electrophile | Product | Pseudoephedrine dr | Pseudoephenamine dr | Reference(s) |
| 1 | Propionamide | Methyl Iodide | α-Methylated amide | >99:1 | >99:1 | [5] |
| 2 | Propionamide | Benzyl Bromide | α-Benzylated amide | 95:5 | >99:1 | [5] |
| 3 | Propionamide | Allyl Bromide | α-Allylated amide | 97:3 | >99:1 | [5] |
| 4 | α-Methylpropionamide | Ethyl Iodide | α-Ethyl-α-methyl amide | 9:1 | 19:1 | [5] |
| 5 | α-Methylpropionamide | Benzyl Bromide | α-Benzyl-α-methyl amide | 4:1 | 9:1 | [5] |
| 6 | α-Methylbutyramide | Methyl Iodide | α-Methyl-α-butyl amide | - | ≥19:1 | [2] |
| 7 | α-Methylbutyramide | Ethyl Iodide | α-Ethyl-α-butyl amide | 9:1 | 19:1 | [2] |
As the data indicates, while both auxiliaries perform exceptionally well in the formation of tertiary stereocenters, pseudoephenamine demonstrates a marked superiority in the more demanding synthesis of quaternary stereocenters (Entries 4-7).
Experimental Protocols
The successful application of both pseudoephenamine and pseudoephedrine in asymmetric alkylation follows a three-step sequence: amide formation, diastereoselective alkylation, and cleavage of the auxiliary.
Amide Formation
The chiral auxiliary is first coupled with a carboxylic acid to form a tertiary amide.
-
Protocol: To a solution of the chiral auxiliary (pseudoephenamine or pseudoephedrine, 1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added an acyl chloride or anhydride (B1165640) (1.1 equiv) and a base such as triethylamine (B128534) or pyridine (B92270) (1.2 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amide is purified by recrystallization or flash column chromatography.[1][6]
Asymmetric Alkylation
The α-carbon of the amide is deprotonated to form a chiral enolate, which then reacts with an electrophile.
-
Protocol: A suspension of the pseudoephenamine or pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0-7.0 equiv) in dry tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (2.1-2.2 equiv) in THF is added slowly. The mixture is stirred and may be briefly warmed to 0 °C before being re-cooled to the desired reaction temperature (typically -78 °C or 0 °C). The alkylating agent (1.5-4.0 equiv) is then added, and the reaction is stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or flash column chromatography to yield the diastereomerically enriched alkylated amide.[2][6]
Auxiliary Cleavage
The chiral auxiliary is removed to yield the desired enantiomerically enriched product.
-
To Yield Carboxylic Acids (Acidic Hydrolysis): The alkylated amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N sulfuric acid. The mixture is heated to 115 °C for 12-24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to afford the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[2][3]
-
To Yield Primary Alcohols (Reduction): A solution of the alkylated amide (1.0 equiv) in THF is added dropwise to a suspension of a reducing agent such as lithium amidotrihydroborate (LAB) or lithium aluminum hydride (LAH) in THF at 0 °C. The reaction is stirred at room temperature until completion. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the primary alcohol.[7][8]
-
To Yield Ketones (Organometallic Addition): A solution of the alkylated amide (1.0 equiv) in dry THF is cooled to -78 °C. An organolithium or Grignard reagent (2.0-5.0 equiv) is added dropwise, and the reaction is stirred for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the ketone is isolated after extraction and purification.[7]
Visualization of the Synthetic Workflow
The following diagrams illustrate the general workflow for asymmetric synthesis using a chiral auxiliary and the proposed mechanism for stereochemical control.
Conclusion
Pseudoephenamine stands out as a superior chiral auxiliary for asymmetric synthesis when compared to pseudoephedrine.[1] Its key advantages include the absence of regulatory restrictions, enhanced stereocontrol in the formation of quaternary carbon centers, and favorable physical properties of its derivatives that simplify purification and analysis.[1][2][4] For researchers and professionals in drug development and synthetic chemistry, pseudoephenamine represents a practical and highly effective tool for the reliable synthesis of enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 2-Amino-1,2-diphenylethanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral controller is a critical decision in the stereoselective synthesis of complex molecules. Among the vast array of available tools, 2-Amino-1,2-diphenylethanol (ADPE) has emerged as a versatile and effective chiral building block. This guide provides an objective comparison of ADPE's performance in its most successful applications against common alternatives, supported by experimental data and detailed protocols.
Application as a Chiral Auxiliary: Asymmetric Synthesis of β-Lactams
One of the most well-documented applications of this compound is as a chiral auxiliary in the asymmetric synthesis of β-lactams via the Staudinger reaction (a [2+2] cycloaddition between a ketene (B1206846) and an imine). The ADPE auxiliary is praised for being an "artificial" auxiliary, meaning it is not derived from the chiral pool. This allows for the convenient synthesis of both enantiomers, a significant advantage over many naturally derived auxiliaries.
Performance Comparison: ADPE Auxiliary vs. Evans Oxazolidinone
The Evans oxazolidinone auxiliary is a gold standard in asymmetric synthesis, known for its high stereocontrol and reliability. While direct comparative studies under identical conditions are scarce, we can collate representative data to highlight the performance of the ADPE-derived auxiliary.
Table 1: Performance Comparison in Asymmetric β-Lactam Synthesis
| Chiral Auxiliary | Imine Substrate | Ketene Precursor | Diastereomeric Ratio (d.r.) | Yield (%) | Key Features & Considerations |
| (1S,2R)-ADPE Derivative | N-benzylidene-p-anisidine | Glycine (B1666218) derivative of auxiliary | >99:1 (cis) | 95% | Excellent cis-selectivity. Both enantiomers of the auxiliary are readily available, allowing access to both product enantiomers. |
| Evans-type Oxazolidinone | Various imines | Various acid chlorides | Often >95:5 | Good to High | Well-established and highly predictable stereochemical outcomes. The auxiliary typically requires hydrolytic conditions for removal.[1] |
Note: Data for the ADPE derivative is from a specific study and may not be universally representative. The Evans auxiliary data is a generalized representation from the literature, as conditions and substrates vary widely.
Experimental Protocol: Asymmetric β-Lactam Synthesis using ADPE Auxiliary
This protocol describes the asymmetric synthesis of a β-lactam using a chiral glycine derivative prepared from (1S,2R)-2-amino-1,2-diphenylethanol.
Step 1: Preparation of the Chiral Auxiliary Adduct (Carboxylic Acid 8)
-
The chiral auxiliary, (+)-(1S,2R)-2-amino-1,2-diphenylethanol (1), is reacted with diethyl carbonate in the presence of catalytic potassium carbonate to form the oxazolidinone 6.
-
The sodium salt of 6 is then alkylated with ethyl bromoacetate (B1195939) to yield the glycine ethyl ester derivative 7.
-
Finally, hydrolysis of the ester 7 affords the desired homochiral carboxylic acid 8.
Step 2: Staudinger-type Cycloaddition
-
To a solution of the chiral carboxylic acid 8 (1.0 eq.) and an imine (1.2 eq.) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere, add a dehydrating agent like 2-chloro-1-methylpyridinium (B1202621) iodide along with a base (e.g., triethylamine).
-
Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the desired β-lactam with high cis-selectivity.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Application as a Ligand Precursor: Enantioselective Alkylation of Aldehydes
Derivatives of this compound are effective chiral ligands for catalyzing the enantioselective addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction to produce chiral secondary alcohols. These ligands create a chiral environment around a metal center (commonly titanium), dictating the facial selectivity of the aldehyde's approach.
Performance Comparison: ADPE-derived Ligand vs. Other Amino Alcohols
The enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) is a standard benchmark reaction to evaluate the effectiveness of chiral catalysts.
Table 2: Performance of Chiral Amino Alcohol Ligands in the Addition of Et₂Zn to Benzaldehyde
| Chiral Ligand (Catalyst) | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1S,2R)-ADPE Derivative | 10 | Toluene (B28343) | up to 95% | up to 95% | (R) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 92 | 61 | (R) |
| (-)-DAIB (N,N-Diisobutylnorephedrine) | 5 | Toluene | 97 | 98 | (S) |
Note: Data is compiled from various sources and reaction conditions (temperature, time, additives) may differ, affecting direct comparability.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a general procedure for the ADPE-ligand-catalyzed addition of diethylzinc to benzaldehyde.
-
Catalyst Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the this compound-derived ligand (e.g., 0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Addition of Reagents : Add titanium(IV) isopropoxide (1.2 eq.) to the solution and stir for 20 minutes at room temperature. Cool the mixture to 0 °C using an ice bath.
-
To this solution, add a solution of diethylzinc in hexanes (e.g., 2.0 mmol, 1.0 M solution) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition : Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Workup and Purification : Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography.
-
Analysis : The enantiomeric excess (ee%) of the purified 1-phenyl-1-propanol (B1198777) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Logical Relationship in Catalytic Asymmetric Addition
Caption: Formation and function of the chiral catalyst in asymmetric synthesis.
Conclusion
This compound stands as a highly effective and versatile tool in the field of asymmetric synthesis. Its primary strengths lie in its application as a recoverable chiral auxiliary for the synthesis of β-lactams, where it provides excellent stereocontrol and the strategic advantage of being available in both enantiomeric forms. Furthermore, its derivatives serve as potent ligands in metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes, yielding chiral alcohols with high enantiopurity.
While established alternatives like Evans auxiliaries and DAIB ligands show exceptional performance in their respective domains, ADPE-based systems offer a compelling and competitive option. The choice of chiral strategy will ultimately depend on the specific synthetic target, substrate scope, and desired stereochemical outcome. The data and protocols presented in this guide aim to provide researchers with a solid foundation for making an informed decision.
References
Safety Operating Guide
Proper Disposal of 2-Amino-1,2-diphenylethanol: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Amino-1,2-diphenylethanol, a common reagent in research and development, is classified as a hazardous substance requiring specific handling and disposal procedures. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Data
This compound is considered hazardous by OSHA standards.[1][2] It is crucial to be aware of its specific hazards before handling or preparing it for disposal. Key hazard information is summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3][4] |
| Signal Word | Warning | - |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling the chemical waste, ensure you are wearing appropriate PPE to minimize exposure risk.
- Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA or EN166 standards.[1][3]
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[3][5]
- Respiratory Protection: If handling the solid in a way that generates dust, or if ventilation is inadequate, use a dust mask or respirator (e.g., N95 type).[5][6]
2.0 Waste Collection and Segregation
2.1. Designate a specific, compatible container for this compound waste.
- Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7][8]
- Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[9]
- Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2]
2.2. Collect waste this compound (solid) and any contaminated materials (e.g., weighing boats, contaminated paper towels) in the designated waste container.
2.3. For solutions containing this compound, collect them in a designated liquid waste container.
3.0 Waste Container Labeling
3.1. As soon as the first particle of waste is added, label the container clearly.[10] The label must include:
- The words "Hazardous Waste".[9]
- The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
- For mixtures, list all chemical components and their approximate percentages.[9]
- An indication of the hazards (e.g., check boxes for "Irritant").[9]
- The name and contact information of the Principal Investigator or responsible person.[9]
- The laboratory location (building and room number).[9]
- The date of waste generation (the date the container was started).[9]
4.0 Storage of Hazardous Waste
4.1. Keep the hazardous waste container sealed at all times, except when adding waste.[7][8]
4.2. Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
4.3. Ensure the storage location is away from heat and sources of ignition.[1]
4.4. Store in a secondary containment bin to prevent the spread of material in case of a leak.[10]
5.0 Disposal of Empty Containers
5.1. An empty container that previously held this compound must be decontaminated before being discarded as regular trash.[7]
- Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or water) that can dissolve the chemical.[10]
- Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[7][10]
- After rinsing, deface or remove the original chemical label and any hazardous waste markings.[10]
- The clean, decontaminated container can then be disposed of in the regular trash.[7]
6.0 Arranging for Final Disposal
6.1. Do not dispose of this compound down the drain or in the regular trash.[9][11]
6.2. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10]
6.3. Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste form or online request.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. (1S,2R)-(+)-2-氨基-1,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling 2-Amino-1,2-diphenylethanol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of 2-Amino-1,2-diphenylethanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary: this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is harmful if swallowed.[6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1] | To protect against splashes and dust that can cause serious eye irritation.[1][2][3][4][5] |
| Skin Protection | Impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact which can cause irritation.[1][2][3][4][5] Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] Use in a well-ventilated area is crucial.[1][2][3][7] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2][3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Work in a well-ventilated area, such as a chemical fume hood.[1][2][3][7]
-
Assemble all necessary PPE as detailed in the table above.
2. Handling:
-
Avoid generating dust.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Keep the container tightly closed when not in use.[1][2][3][7]
3. Storage:
Accidental Release and First Aid
Spill Response:
-
Minor Spills: For small spills, immediately clean up the area.[7] Avoid generating dust.[7] Use dry clean-up procedures and place the material in a sealed, labeled container for disposal.[7]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[7]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][3][4] Seek medical attention if you feel unwell.[1]
-
If on Skin: Wash the affected area with plenty of water.[1][2][3] If skin irritation occurs, get medical help.[1][2][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3][4] Seek medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]
Disposal Plan
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2] The material should be disposed of at an appropriate treatment and disposal facility.[1][3] Do not allow the chemical to enter drains.[1]
Workflow for Handling this compound
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
